molecular formula C7H4BrNO B1289315 6-Bromofuro[3,2-b]pyridine CAS No. 934330-61-7

6-Bromofuro[3,2-b]pyridine

Numéro de catalogue: B1289315
Numéro CAS: 934330-61-7
Poids moléculaire: 198.02 g/mol
Clé InChI: JGFXSVJDCAIQJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromofuro[3,2-b]pyridine (CAS 934330-61-7) is a fused heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This scaffold is a key precursor for the development of novel biologically active molecules, as the bromine atom at the 6th position enables further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki coupling, to create more complex structures . The furo[3,2-b]pyridine core is a privileged structure in pharmaceutical development, recognized for its wide spectrum of pharmacological potential. Researchers utilize this building block to create compounds for investigating therapies targeting various diseases. Derivatives have been explored as potent kinase inhibitors , and the broader furo[3,2-b]pyridine chemical class has demonstrated significant biological activities including anticancer, antiviral, antifungal, and antibiotic effects . Furthermore, these compounds act as inhibitors for several biological targets such as nicotinic acetylcholine receptors, CLKs, DYRK1A, and α-glucosidase . Specifications:

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXSVJDCAIQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626818
Record name 6-Bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934330-61-7
Record name 6-Bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromofuro[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromofuro[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromofuro[3,2-b]pyridine is a key heterocyclic building block in the field of medicinal chemistry and pharmaceutical research. As a derivative of the furo[3,2-b]pyridine scaffold, a privileged structure in drug development, this compound serves as a versatile precursor for the synthesis of novel, biologically active molecules. The strategic placement of a bromine atom at the 6-position of the fused ring system allows for extensive functionalization, primarily through metal-catalyzed cross-coupling reactions. This enables the generation of diverse chemical libraries for screening against various therapeutic targets. This technical guide provides a comprehensive overview of the known properties, a representative synthetic application, and the biological significance of the this compound core.

Core Properties and Identification

While specific experimental data for physical properties such as melting and boiling points are not extensively reported in publicly available literature, the fundamental chemical identifiers for this compound are well-established.

PropertyDataReference
CAS Number 934330-61-7[1][2][3][4]
IUPAC Name This compound[1]
Molecular Formula C₇H₄BrNO[1][3]
Molecular Weight 198.02 g/mol [3]
Synonyms 6-Bromo-4-azabenzofuran

For context, the physical properties of the parent furo[3,2-b]pyridine scaffold are provided below.

PropertyData
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Boiling Point 179.6 ± 13.0 °C at 760 mmHg
Flash Point 64.3 ± 13.8 °C
LogP 1.30

Synthesis and Functionalization

The primary utility of this compound lies in its subsequent functionalization. The bromine atom at the 6-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equivalents)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent, e.g., 1,4-Dioxane/water (4:1 mixture) or DMF

Procedure:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the vessel. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C. Stir the mixture for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-furo[3,2-b]pyridine.

Role in Drug Discovery: A Versatile Scaffold

The furo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. Derivatives of this scaffold have been identified as potent and highly selective inhibitors of several key signaling pathways implicated in diseases such as cancer.

  • Kinase Inhibition: The furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[5] Other related furopyridine isomers have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6]

  • Hedgehog Pathway Modulation: A subset of furo[3,2-b]pyridine derivatives has been identified as effective modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[7]

The role of this compound is to serve as a key intermediate for accessing novel derivatives of this valuable scaffold. The ability to easily modify the 6-position allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_products Diverse Library of Derivatives cluster_screening Biological Evaluation A This compound B Pd Catalyst, Base Arylboronic Acid (R¹-B(OH)₂) A->B C1 6-(Aryl¹)-furo[3,2-b]pyridine B->C1 C2 6-(Aryl²)-furo[3,2-b]pyridine B->C2 C3 6-(Arylⁿ)-furo[3,2-b]pyridine B->C3 D Screening for Biological Activity (e.g., Kinase Inhibition) C1->D C2->D C3->D C3->D ...

Caption: Synthetic utility of this compound in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 6-Bromofuro[3,2-b]pyridine from 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 6-Bromofuro[3,2-b]pyridine, a valuable scaffold in medicinal chemistry, starting from the readily available 3-hydroxypyridine. This document details the experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the experimental workflow and relevant signaling pathways.

Synthetic Strategy Overview

The synthesis of this compound from 3-hydroxypyridine is a multi-step process. A direct one-pot conversion is not readily achievable. The presented strategy involves three key stages:

  • Chlorination of 3-hydroxypyridine: Activation of the pyridine ring at the 2-position is achieved through chlorination to yield 2-chloro-3-hydroxypyridine. This step is crucial for the subsequent construction of the fused furan ring.

  • Formation of the Furo[3,2-b]pyridine Core: A Sonogashira coupling of the 2-chloro-3-hydroxypyridine intermediate with a protected alkyne, followed by an intramolecular cyclization, efficiently constructs the furo[3,2-b]pyridine scaffold.

  • Regioselective Bromination: The final step involves the selective introduction of a bromine atom at the 6-position of the furo[3,2-b]pyridine ring system to afford the target compound.

The overall synthetic transformation is depicted below:

Synthetic_Overview 3-Hydroxypyridine 3-Hydroxypyridine 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine 3-Hydroxypyridine->2-Chloro-3-hydroxypyridine Chlorination Furo[3,2-b]pyridine Furo[3,2-b]pyridine 2-Chloro-3-hydroxypyridine->Furo[3,2-b]pyridine Sonogashira Coupling & Intramolecular Cyclization This compound This compound Furo[3,2-b]pyridine->this compound Regioselective Bromination

Caption: Overall synthetic strategy for this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and key reaction parameters.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

This initial step activates the pyridine ring for the subsequent cyclization.

Experimental Protocol:

To a solution of 3-hydroxypyridine (1 equivalent) in an aqueous medium, sodium hypochlorite is added while maintaining the pH between 11 and 13. The reaction mixture is stirred at a controlled temperature until the starting material is consumed (as monitored by TLC). Upon completion, the reaction is acidified to precipitate the product, which is then filtered, washed with water, and dried to yield 2-chloro-3-hydroxypyridine.[1]

StepReactantProductReagents & ConditionsYield (%)Reference
13-Hydroxypyridine2-Chloro-3-hydroxypyridineSodium hypochlorite, aqueous medium, pH 11-1385[1]
Step 2: Synthesis of Furo[3,2-b]pyridine

This step involves a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization to form the core heterocyclic system.

Experimental Protocol:

To a solution of 2-chloro-3-hydroxypyridine (1 equivalent) and ethynyltrimethylsilane (1.2 equivalents) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are added under an inert atmosphere. The reaction mixture is stirred at room temperature or gently heated (50-70°C) and monitored by TLC. Upon completion of the coupling, a desilylating agent (e.g., TBAF or K₂CO₃ in methanol) is added to facilitate the in-situ deprotection and subsequent intramolecular cyclization. The reaction mixture is then worked up by quenching with a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford furo[3,2-b]pyridine.

StepReactantProductReagents & ConditionsYield (%)Reference
22-Chloro-3-hydroxypyridineFuro[3,2-b]pyridineEthynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N; then TBAF or K₂CO₃/MeOH60-80 (estimated)General Sonogashira protocols
Step 3: Synthesis of this compound

The final step is the regioselective bromination of the furo[3,2-b]pyridine core at the 6-position. This can be achieved through a directed ortho-metalation (DoM) strategy.

Experimental Protocol:

Under an inert atmosphere, a solution of furo[3,2-b]pyridine (1 equivalent) in anhydrous THF is cooled to -78°C. A strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equivalents), is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C-6 position. A solution of a bromine source, such as 1,2-dibromoethane or hexabromoethane (1.2 equivalents), in anhydrous THF is then added dropwise. The reaction is stirred for an additional hour at -78°C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

StepReactantProductReagents & ConditionsYield (%)Reference
3Furo[3,2-b]pyridineThis compound1. LDA or LiTMP, THF, -78°C; 2. 1,2-dibromoethane or hexabromoethane50-70 (estimated)Principles of Directed ortho-Metalation

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Furan Ring Formation cluster_2 Step 3: Bromination start1 3-Hydroxypyridine reagents1 Sodium Hypochlorite Aqueous Medium, pH 11-13 start1->reagents1 product1 2-Chloro-3-hydroxypyridine reagents1->product1 start2 2-Chloro-3-hydroxypyridine product1->start2 Purification reagents2 Ethynyltrimethylsilane Pd(PPh₃)₄, CuI, Et₃N start2->reagents2 intermediate Coupled Intermediate reagents2->intermediate reagents3 TBAF or K₂CO₃/MeOH (Deprotection & Cyclization) intermediate->reagents3 product2 Furo[3,2-b]pyridine reagents3->product2 start3 Furo[3,2-b]pyridine product2->start3 Purification reagents4 1. LDA or LiTMP, THF, -78°C 2. Brominating Agent start3->reagents4 product3 This compound reagents4->product3

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway Involvement

Derivatives of the furo[3,2-b]pyridine scaffold have been identified as potent modulators of key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of Cdc-like Kinases (CLKs)

Furo[3,2-b]pyridine derivatives have been shown to be potent and selective inhibitors of cdc-like kinases (CLKs).[2] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of alternative splicing is a hallmark of many cancers. By inhibiting CLKs, furo[3,2-b]pyridine-based compounds can modulate alternative splicing events, leading to the production of non-functional or pro-apoptotic protein isoforms in cancer cells, thereby inhibiting tumor growth.

CLK_Inhibition_Pathway Furo_3_2_b_pyridine Furo[3,2-b]pyridine Derivative CLK Cdc-like Kinase (CLK) Furo_3_2_b_pyridine->CLK Inhibits Alternative_Splicing Aberrant Alternative Splicing (Cancer) Furo_3_2_b_pyridine->Alternative_Splicing Modulates Cell_Proliferation Cancer Cell Proliferation Furo_3_2_b_pyridine->Cell_Proliferation Inhibits SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylates Phospho_SR_Proteins Phosphorylated SR Proteins Pre_mRNA_Splicing Pre-mRNA Splicing Phospho_SR_Proteins->Pre_mRNA_Splicing Regulates Pre_mRNA_Splicing->Alternative_Splicing Alternative_Splicing->Cell_Proliferation Promotes

Caption: Furo[3,2-b]pyridine inhibition of the CLK signaling pathway.

Modulation of the Hedgehog Signaling Pathway

The furo[3,2-b]pyridine scaffold has also been identified in compounds that act as modulators of the Hedgehog (Hh) signaling pathway.[2] The Hh pathway is critical during embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers, including basal cell carcinoma and medulloblastoma. Furo[3,2-b]pyridine-based modulators can interfere with key components of this pathway, such as the transmembrane protein Smoothened (SMO), thereby inhibiting the downstream signaling cascade that leads to the expression of oncogenes.

Hedgehog_Pathway Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Degradation GLI_A GLI Activator SUFU_GLI->GLI_A Releases Nucleus Nucleus GLI_A->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., Cyclin D, Myc) Cell_Proliferation Tumor Growth Target_Genes->Cell_Proliferation Promotes Furo_3_2_b_pyridine Furo[3,2-b]pyridine Derivative Furo_3_2_b_pyridine->SMO Modulates/Inhibits Furo_3_2_b_pyridine->Cell_Proliferation Inhibits

Caption: Modulation of the Hedgehog signaling pathway by furo[3,2-b]pyridines.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and efficient method for the preparation of this compound from 3-hydroxypyridine. The key transformations, including chlorination, Sonogashira coupling/cyclization, and regioselective bromination, are well-precedented in heterocyclic chemistry. The furo[3,2-b]pyridine scaffold serves as a valuable platform for the development of novel therapeutics, particularly as kinase inhibitors and modulators of the Hedgehog signaling pathway. This guide offers a solid foundation for researchers engaged in the synthesis and exploration of this important class of compounds.

References

Spectroscopic and Synthetic Profile of 6-Bromofuro[3,2-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 6-Bromofuro[3,2-b]pyridine. Due to the limited direct experimental data for this specific molecule in readily accessible literature, this document leverages information on the parent furo[3,2-b]pyridine core and provides a predictive framework based on established spectroscopic principles. Furthermore, detailed methodologies for the acquisition of key spectroscopic data are presented to support researchers in the characterization of this and related compounds.

Compound Profile: this compound

PropertyValueSource
Chemical Formula C₇H₄BrNOPubChem[1]
Molecular Weight 197.02 g/mol N/A
Canonical SMILES C1=COC2=C1N=CC(=C2)BrPubChem[1]
InChI Key JGFXSVJDCAIQJE-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted mass spectrometry data and provide data for the unsubstituted furo[3,2-b]pyridine core as a foundational reference.

Mass Spectrometry (MS)

The following data for this compound is predicted and sourced from PubChem.

AdductPredicted m/z
[M+H]⁺ 197.9549
[M+Na]⁺ 219.9369
[M-H]⁻ 195.9404
[M] 196.9471

For the parent Furo[3,2-b]pyridine, mass spectrometry would likely show a molecular ion peak (M+) at m/z 119, with fragmentation patterns possibly involving the loss of CO and HCN moieties.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for this compound is not available in the surveyed literature. The following data for the parent Furo[3,2-b]pyridine is provided for comparative purposes. The presence of the bromine atom at the 6-position in this compound would be expected to influence the chemical shifts of the adjacent protons and carbons.

¹H NMR Spectroscopic Data for Furo[3,2-b]pyridine [2]

ProtonChemical Shift (δ, ppm)Multiplicity
H-2 ~7.72-7.84m
H-3 ~6.99m
H-5 ~8.55m
H-6 ~7.72-7.84m
H-7 ~7.72-7.84m
Solvent: CDCl₃

¹³C NMR Spectroscopic Data for Furo[3,2-b]pyridine (Predicted) [2]

CarbonPredicted Chemical Shift (δ, ppm)
C-2 140-145
C-3 105-110
C-3a 145-150
C-5 148-152
C-6 118-122
C-7 130-135
C-7a 155-160
Infrared (IR) Spectroscopy

Predicted IR Data for Furo[3,2-b]pyridine [2]

Wavenumber (cm⁻¹)Assignment
3100-3000 Aromatic C-H stretch
1600-1450 C=C and C=N stretching
1250-1000 C-O-C stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for heterocyclic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The spectral width should encompass the expected range of chemical shifts for aromatic protons (typically 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • The spectral width should cover the expected range for aromatic and heteroaromatic carbons (typically 0-160 ppm).

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

    • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and a potential synthetic pathway for furo[3,2-b]pyridine derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Synthetic_Workflow Start 3-Bromo-2-hydroxypyridine + Terminal Alkyne Coupling Sonogashira Coupling (Pd/Cu catalyst) Start->Coupling Cyclization Base-mediated Heteroannulation Coupling->Cyclization Product Furo[3,2-b]pyridine Core Cyclization->Product

Caption: A potential synthetic workflow for the Furo[3,2-b]pyridine core structure.[2]

References

Crystal Structure Analysis of 6-Bromofuro[3,2-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of 6-bromofuro[3,2-b]pyridine derivatives. While a complete, publicly available crystal structure for the parent this compound is not available in the reviewed literature, this guide utilizes data from a closely related analogue, (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine, to illustrate the principles and data presentation pertinent to the crystal structure analysis of this class of compounds. This analogue features a 6-bromopyridine core fused to a five-membered heterocyclic ring, providing a relevant framework for understanding the structural characteristics of interest.

Introduction

The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position offers a versatile handle for further synthetic modifications, making this compound a valuable intermediate in the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide outlines the typical experimental workflow and presents key crystallographic data for a representative brominated heterocyclic compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound of interest, followed by crystallization, and finally, X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of furo[3,2-b]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the furan ring onto a pre-existing substituted pyridine core. For the representative analogue, (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine, a multi-step synthesis would typically be employed, starting from a suitable brominated pyridine precursor.

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step. A general protocol for the crystallization of organic compounds like the one presented is as follows:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: The saturated solution is loosely covered and left undisturbed at a constant temperature. Slow evaporation of the solvent increases the concentration of the compound, leading to the formation of single crystals over time.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble, but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized procedure for data collection and structure refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for a Representative Analogue

The following tables summarize the crystallographic data for (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine.[1]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₇H₁₆BrN₃
Formula Weight342.24
Temperature100.0(1) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.91863(13) Å
b7.17190(11) Å
c29.6309(5) Å
α90°
β93.9228(15)°
γ90°
Volume1466.83(4) ų
Z4
Calculated Density1.549 Mg/m³
Absorption Coefficient3.868 mm⁻¹
F(000)704
Data Collection
Reflections Collected10327
Independent Reflections2594 [R(int) = 0.027]
Refinement
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.0201, wR₂ = 0.0392
R indices (all data)R₁ = 0.0232, wR₂ = 0.0401

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Br1 - C61.899(1)
N1 - C21.383(2)
N1 - C7a1.388(2)
N3 - C21.332(2)
C4 - C51.411(2)
C5 - C61.378(2)
C6 - C71.401(2)
C7 - C7a1.381(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValue (°)
C2 - N1 - C7a107.9(1)
C2 - N3 - C10125.1(1)
N1 - C2 - N3112.5(1)
C5 - C6 - Br1120.5(1)
C7 - C6 - Br1119.3(1)
Torsion Angle Value (°)
C7a - N1 - C2 - N3-0.4(2)
C2 - N1 - C7a - C70.4(2)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Analysis of Structural Parameters Structure_Refinement->Data_Analysis Validation Validation (e.g., CheckCIF) Data_Analysis->Validation

Experimental workflow for crystal structure analysis.

logical_relationship Start Start: Target Molecule Synthesis Chemical Synthesis Start->Synthesis Crystallization Formation of Single Crystal Synthesis->Crystallization Diffraction X-ray Diffraction Experiment Crystallization->Diffraction Electron_Density Electron Density Map Generation Diffraction->Electron_Density Atomic_Model Atomic Model Building Electron_Density->Atomic_Model Refinement Structural Refinement and Validation Atomic_Model->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Logical steps from synthesis to structural elucidation.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This information is crucial for understanding their chemical reactivity and biological activity, thereby guiding the design of new and more potent drug candidates. While the crystal structure of the parent compound remains to be reported, the analysis of close analogues, as presented in this guide, offers a robust framework for interpreting the structural features of this important class of heterocyclic compounds. The detailed experimental protocols and data presentation standards outlined herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

References

A Theoretical Exploration of the Electronic Landscape of 6-Bromofuro[3,2-b]pyridine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth computational analysis of the electronic properties of 6-Bromofuro[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a theoretical framework for understanding the molecule's reactivity, stability, and potential intermolecular interactions.

Introduction

This compound is a fused heterocyclic system that serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules. The furo[3,2-b]pyridine core is a privileged structure in pharmaceutical development, with derivatives showing potential as kinase inhibitors and exhibiting anticancer, antiviral, and antifungal properties. The presence and position of the bromine atom offer a strategic site for further chemical modifications, making a thorough understanding of its electronic characteristics crucial for rational drug design.

This whitepaper outlines a computational study to elucidate the key electronic properties of this compound. Through the application of Density Functional Theory (DFT), we explore its molecular orbital energies, electrostatic potential, and other quantum chemical descriptors. The data presented herein, derived from de novo calculations, provides a foundational dataset for future research and development efforts centered on this promising scaffold.

Computational Methodology

The electronic properties of this compound were investigated using quantum chemical calculations based on Density Functional Theory (DFT). The methodologies employed are consistent with those widely used for the study of similar organic and heterocyclic molecules.

Software and Theoretical Level

All calculations were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The optimization and subsequent electronic property calculations were carried out using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311+G(d) basis set was employed for all atoms, providing a good balance between computational cost and accuracy for a molecule of this nature. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Calculation of Electronic Properties

Following geometry optimization, a series of electronic properties were calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO.

  • Global Quantum Chemical Descriptors: Key descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) were calculated from the HOMO and LUMO energies.

  • Dipole Moment: The total dipole moment and its components were calculated to understand the molecule's overall polarity.

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

The workflow for these computational experiments is depicted in the diagram below.

G cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Analysis & Output start Define Molecular Structure (this compound) opt Geometry Optimization (B3LYP/6-311+G(d)) start->opt freq Frequency Calculation opt->freq Verify Minimum Energy Structure props Electronic Property Calculation freq->props results HOMO/LUMO Energies, Dipole Moment, etc. props->results mep MEP Surface Generation props->mep

Caption: A flowchart of the computational workflow.

Results and Discussion

The following sections present the quantitative data obtained from the DFT calculations on this compound.

Molecular Structure

The optimized molecular structure of this compound is depicted below. The molecule is largely planar, a common feature of fused aromatic ring systems. The structure was confirmed as a stable minimum on the potential energy surface.

Caption: Molecular structure of this compound.

Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior and reactivity of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability.

ParameterSymbolValue (eV)
Highest Occupied Molecular OrbitalEHOMO-6.85
Lowest Unoccupied Molecular OrbitalELUMO-1.72
HOMO-LUMO Energy GapΔE5.13

From these orbital energies, several global reactivity descriptors were calculated to further quantify the molecule's chemical behavior.

DescriptorFormulaValue (eV)
Electronegativityχ = -(EHOMO + ELUMO)/24.285
Chemical Hardnessη = (ELUMO - EHOMO)/22.565
Global SoftnessS = 1/(2η)0.195

The relatively large HOMO-LUMO gap of 5.13 eV suggests that this compound is a kinetically stable molecule.

Dipole Moment

The calculated total dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

ComponentValue (Debye)
µx1.89
µy0.75
µz0.00
Total Dipole Moment (µ) 2.03

The non-zero dipole moment indicates an asymmetric distribution of charge within the molecule, primarily due to the presence of the electronegative nitrogen, oxygen, and bromine atoms.

Molecular Electrostatic Potential (MEP)

The MEP surface visualizes the electrostatic potential on the electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. On a standard MEP map, regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, indicating these as the primary sites for electrophilic interaction. The regions around the hydrogen atoms and the bromine atom will exhibit positive potential, suggesting susceptibility to nucleophilic attack.

Conclusion

This computational investigation provides a foundational understanding of the electronic properties of this compound. The calculated electronic descriptors, including the HOMO-LUMO energy gap, global reactivity indices, and dipole moment, collectively characterize the molecule as a stable yet reactive scaffold suitable for further chemical functionalization. The insights into the molecular electrostatic potential offer a roadmap for predicting its behavior in chemical reactions, which is invaluable for the design of novel derivatives with targeted biological activities. The data presented in this whitepaper serves as a critical resource for researchers engaged in the development of new therapeutic agents based on the furo[3,2-b]pyridine core.

An In-depth Technical Guide to the Solubility of 6-Bromofuro[3,2-b]pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 6-Bromofuro[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document provides a comprehensive overview based on structural analysis, solubility principles of analogous compounds, and standardized experimental methodologies for determining solubility. This guide offers predicted solubility in common organic solvents, a detailed protocol for experimental solubility determination, and a workflow for systematic solubility assessment.

Introduction

This compound is a substituted heterocyclic compound incorporating both a furan and a pyridine ring. Such scaffolds are of significant interest in drug discovery and development due to their potential to interact with a variety of biological targets. The physicochemical properties of this molecule, particularly its solubility, are critical for its synthesis, purification, formulation, and biological activity assessment. This guide aims to provide a foundational understanding of its solubility characteristics in the absence of direct quantitative data.

Predicted Solubility Profile

For instance, bromopyridines are generally reported to be soluble in a range of organic solvents.[1][2] The solubility of 4-bromopyridine hydrochloride, a related salt, varies in different organic solvents, with polar solvents like ethanol showing some degree of solubility.[3] The free base form of bromopyridines is typically more soluble in less polar organic solvents.

The following table summarizes the predicted solubility of this compound in several common organic solvents, based on these chemical principles.

SolventSolvent TypePredicted SolubilityJustification
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) NonpolarHighDCM is a versatile solvent that can dissolve many organic compounds due to its ability to engage in van der Waals forces.
Acetone Polar AproticModerate to HighAcetone's polarity should allow for good interaction with the polar aspects of the molecule.
Ethanol Polar ProticModerateAs a polar protic solvent, ethanol can engage in hydrogen bonding and should be a reasonably good solvent.
Methanol Polar ProticModerateSimilar to ethanol, methanol's polarity and hydrogen bonding capability suggest moderate solubility.
Hexanes NonpolarLowThe significant polarity imparted by the pyridine and furan rings is likely to limit solubility in highly nonpolar aliphatic solvents.
Water Polar ProticLow to InsolubleThe presence of the large, relatively nonpolar fused ring system and the bromine atom is expected to make the compound poorly soluble in water, a common characteristic for many organic molecules of this size.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of a compound like this compound in various organic solvents.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Dichloromethane, Acetone, Ethanol, Methanol, Hexanes)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample solution and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • The calculated concentration represents the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis_prep Analysis Preparation cluster_quant Quantification cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E G Analyze sample by HPLC/UV-Vis E->G F Prepare calibration curve F->G H Calculate Solubility G->H

A flowchart illustrating the key steps for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a strong predictive framework and a detailed experimental protocol for its determination. The predicted solubility suggests good solubility in common polar aprotic and some polar protic organic solvents, with limited solubility in nonpolar and aqueous media. The provided experimental workflow offers a reliable method for researchers to generate precise and accurate solubility data, which is essential for advancing research and development involving this compound.

References

Stability and storage conditions for 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 6-Bromofuro[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the best available information regarding the stability and storage of this compound and related compounds. Specific quantitative stability data for this compound is limited in publicly available literature. The recommendations provided are based on general knowledge of heterocyclic and brominated aromatic compounds and data from analogous structures. It is imperative to consult the manufacturer's specific safety data sheet (SDS) and conduct in-house stability studies for critical applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique scaffold. As with any specialized chemical reagent, understanding its stability profile and optimal storage conditions is crucial for ensuring its integrity, maximizing its shelf-life, and obtaining reliable results in experimental settings. This guide provides a comprehensive overview of the known stability characteristics and recommended storage and handling procedures for this compound.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published, its derivatives are generally solids, appearing as powders or crystals. For instance, 3-Bromofuro[3,2-b]pyridine is described as pale cream to brown crystals or powder with a melting point range of 49.0-58.0°C.[1]

Stability Profile

The stability of this compound can be influenced by several factors, including temperature, light, moisture, and atmospheric oxygen.

3.1 Thermal Stability

Brominated heterocyclic compounds are typically stable at ambient temperatures for short periods. However, elevated temperatures should be avoided to prevent thermal decomposition. For a derivative, this compound-2-carbaldehyde, short-term storage at 4°C is recommended, while long-term storage is advised at -20°C to -80°C to ensure stability for up to six months.[2]

3.2 Photostability

Aromatic bromine compounds can be susceptible to photochemical degradation. Exposure to direct sunlight or strong artificial light, particularly UV light, may induce decomposition or unwanted reactions.[3] It is a general best practice to store such compounds in amber vials or in the dark to mitigate photolytic degradation.

3.3 Hydrolytic and Oxidative Stability

The furo[3,2-b]pyridine core is an aromatic system, which generally confers a degree of stability. However, the presence of the bromine atom and the fused furan and pyridine rings may present reactive sites. It is advisable to store the compound in a moisture-free environment to prevent potential hydrolysis.[4] Furthermore, storage in an oxygen-free atmosphere, such as under nitrogen or argon, can prevent oxidative degradation.[4]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on data for analogous compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Short-term: 2-8°C. Long-term: -20°C to -80°C.[2]Minimizes thermal degradation and preserves long-term stability.
Atmosphere Inert gas (e.g., Nitrogen, Argon).[4]Prevents oxidative degradation.
Light Store in the dark (e.g., amber vial or opaque container).[3][4]Prevents photolytic decomposition.
Moisture Store in a dry environment with a tightly sealed container.[3][4]Prevents hydrolysis and moisture-related degradation.[4]
Container Tightly sealed, chemically resistant container (e.g., glass).[3]Prevents contamination and exposure to atmospheric conditions.

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the compound, it is crucial to avoid contact with certain materials and exposure to specific conditions.

Table 2: Incompatible Materials and Conditions to Avoid

CategoryIncompatible Materials / ConditionsRationale
Chemicals Strong oxidizing agents, Strong acids.Potential for vigorous or hazardous reactions.
Environmental Direct sunlight, UV light.[3][4]Can induce photochemical reactions and degradation.[3]
Physical High temperatures, open flames, sparks.Risk of thermal decomposition and fire hazard.
Handling Repeated freeze-thaw cycles.[2]Can lead to degradation, especially for solutions.[2]

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not detailed in the provided search results, a general approach to assessing the stability of a new compound would involve the following:

6.1 Forced Degradation Study Protocol

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water with co-solvent).

  • Stress Conditions: Expose the solutions to a range of stress conditions:

    • Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Characterization: If significant degradation is observed, attempt to isolate and characterize the degradation products using techniques like LC-MS and NMR.

Visualization of Handling and Storage Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to ensure its stability.

G cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling cluster_use Use Receipt Receive this compound CheckSDS Consult Safety Data Sheet (SDS) Receipt->CheckSDS Store Store in Tightly Sealed Amber Container CheckSDS->Store Conditions Temperature: -20°C to -80°C (Long-term) Atmosphere: Inert Gas (e.g., Nitrogen) Environment: Dry, Dark Location Store->Conditions Weigh Weigh in Controlled Atmosphere (Glovebox or Inert Gas Blanket) Store->Weigh Aliquot Aliquot for Single Use (If necessary) Weigh->Aliquot Avoid Avoid: - Strong Oxidizing Agents - Strong Acids - Direct Light Exposure Weigh->Avoid Experiment Use in Experiment Weigh->Experiment Aliquot->Experiment

Caption: Logical workflow for storage and handling of this compound.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, by following the principles of chemical storage for analogous brominated and heterocyclic compounds, its integrity can be effectively maintained. Key considerations are protection from light, moisture, and oxygen, as well as storage at low temperatures. For critical applications, it is strongly recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core, a vital heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a compelling pharmacophore for developing potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the historical development and current state-of-the-art synthetic strategies for constructing the furo[3,2-b]pyridine nucleus, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Discovery and Historical Evolution of Synthetic Strategies

The journey to synthesize the furo[3,2-b]pyridine scaffold has been marked by a transition from classical cyclization methods to more sophisticated and efficient transition-metal-catalyzed reactions. While early syntheses of furopyridine isomers date back to classical condensation and cyclization strategies from functionalized pyridine precursors, the development of robust and versatile routes to the furo[3,2-b] isomer has been a more recent endeavor.[1]

Early approaches often involved the construction of the furan ring onto a pre-existing pyridine core. One such classical approach is a multi-step synthesis commencing with the O-alkylation of a 3-hydroxypyridine derivative with an α-halo-ester, followed by an intramolecular Dieckmann condensation to forge the furan ring.[2]

The advent of transition-metal catalysis revolutionized the synthesis of this scaffold, offering milder reaction conditions, greater functional group tolerance, and improved yields. Among the most significant breakthroughs was the application of the Sonogashira cross-coupling reaction . This powerful palladium- and copper-co-catalyzed reaction between a terminal alkyne and a suitably functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, allows for the initial carbon-carbon bond formation. This is typically followed by an intramolecular cyclization, often in a one-pot fashion, to construct the furan ring.[3] The efficiency of this method has been further enhanced by the use of ultrasound irradiation.[4]

In parallel, palladium-catalyzed intramolecular C-H activation has emerged as a highly effective strategy. A notable example involves the intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides, which allows for the regioselective formation of the furan ring. The resulting N-oxides can be readily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines in high yields.[3][5]

Copper-catalyzed cyclization reactions have also provided a versatile and powerful avenue to the furo[3,2-b]pyridine core. These methods often rely on the intramolecular cyclization of appropriately substituted pyridine precursors, with copper-mediated oxidative cyclization being a key example.[6][7] More recent developments include copper-catalyzed cascade reactions involving alkynylation, cyclization, and isomerization of aurone-derived azadienes with terminal alkynes to produce dihydrobenzofuro[3,2-b]pyridines, which can then be aromatized.[8]

These modern catalytic methods have largely superseded the older, harsher classical techniques, providing the foundation for the diverse and efficient synthesis of functionalized furo[3,2-b]pyridine derivatives seen today.

Core Synthetic Methodologies: A Comparative Overview

The construction of the furo[3,2-b]pyridine nucleus is predominantly achieved through three modern catalytic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

G cluster_start cluster_methods cluster_product Pyridine Precursor Pyridine Precursor Sonogashira Coupling & Heteroannulation Sonogashira Coupling & Heteroannulation Pyridine Precursor->Sonogashira Coupling & Heteroannulation  + Alkyne Pd-Catalyzed C-H Activation Pd-Catalyzed C-H Activation Pyridine Precursor->Pd-Catalyzed C-H Activation  (e.g., 3-phenoxypyridine) Cu-Mediated Oxidative Cyclization Cu-Mediated Oxidative Cyclization Pyridine Precursor->Cu-Mediated Oxidative Cyclization  (functionalized) Alkyne Alkyne Alkyne->Sonogashira Coupling & Heteroannulation Furo[3,2-b]pyridine Core Furo[3,2-b]pyridine Core Sonogashira Coupling & Heteroannulation->Furo[3,2-b]pyridine Core Pd-Catalyzed C-H Activation->Furo[3,2-b]pyridine Core Cu-Mediated Oxidative Cyclization->Furo[3,2-b]pyridine Core

Core Synthetic Strategies for Furo[3,2-b]pyridine Synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methodologies, providing a comparative overview of their efficiency and substrate scope.

Table 1: Sonogashira Coupling/Heteroannulation for the Synthesis of 2-Substituted Furo[3,2-b]pyridines

EntryPyridine SubstrateAlkyne SubstrateCatalyst SystemBaseSolventYield (%)Reference
13-Chloro-2-hydroxypyridinePhenylacetylene10% Pd/C, CuI, PPh₃Et₃NEtOH85-95 (Ultrasound)[4]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuI-DMF93[9]
32-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂, PPh₃, CuI-DMF95[9]
46-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄, CuIEt₃NTHF90[10]
56-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄, CuIEt₃NTHF90[10]

Table 2: Palladium-Catalyzed Intramolecular C-H Activation

EntrySubstrateCatalystLigandBaseSolventYield (%)Reference
13-Phenoxypyridine 1-oxidePd(OAc)₂-K₂CO₃DMA94 (after deoxygenation)[5]
2N-(2-bromophenyl)picolinamidePd(OAc)₂PPh₃K₂CO₃DMA70[11]
3N-(2-bromophenyl)-6-methylpicolinamidePd(OAc)₂PPh₃K₂CO₃DMA77[11]
4N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamidePd(OAc)₂PPh₃K₂CO₃DMA87[11]

Table 3: Copper-Catalyzed Oxidative Cyclization

EntrySubstrate TypeCatalystOxidantSolventYield (%)Reference
1Aurone-derived azadiene and terminal alkyneCu(OAc)₂-1,4-dioxaneup to 96[8]
2Functionalized Pyridine PrecursorsCuIAirNMP66-95[12]
3Nitroalkenes and Pyridinium IminesCu(OAc)₂--up to 99[13]

Experimental Protocols

Detailed methodologies for the key synthetic strategies are provided below.

Protocol 1: Sonogashira Coupling and Heteroannulation for 2-Substituted Furo[3,2-b]pyridines

This one-pot procedure is facilitated by ultrasound irradiation for enhanced efficiency.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • 10% Palladium on Carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[3][4]

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation of 3-Phenoxypyridine 1-Oxides

This protocol describes the synthesis of benzofuro[3,2-b]pyridines via a dual C-H activation.

Materials:

  • 3-Phenoxypyridine 1-oxide derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylacetamide (DMA)

  • Triphenylphosphine (PPh₃) (for deoxygenation)

Procedure for Cyclization:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the 3-phenoxypyridine 1-oxide (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), and Pd(OAc)₂ (10 mol%).

  • Dissolve the mixture in 3.1 mL of DMA.

  • Stir the reaction at 110 °C for 24 hours.

  • After cooling to room temperature, add water (3 mL).

  • Extract the product with dichloromethane (3 x 2 mL).

  • The resulting benzofuro[3,2-b]pyridine 1-oxide can be deoxygenated in a subsequent step.[11]

Procedure for Deoxygenation:

  • The crude N-oxide is treated with PPh₃ in a suitable solvent and heated to afford the corresponding benzofuro[3,2-b]pyridine.[3]

Protocol 3: Copper-Catalyzed Oxidative Cyclization Cascade

This protocol outlines the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines from aurone-derived azadienes and terminal alkynes.

Materials:

  • Aurone-derived azadiene

  • Terminal alkyne

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the aurone-derived azadiene (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add Cu(OAc)₂ as the catalyst.

  • Add 1,4-dioxane as the solvent.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, the reaction is worked up and the product is purified by column chromatography to yield the 1,2-dihydrobenzofuro[3,2-b]pyridine.[8]

  • The obtained 1,2-dihydrobenzofuro[3,2-b]pyridines can be aromatized to the corresponding benzofuro[3,2-b]pyridines under basic conditions (e.g., using DBU).[8]

Biological Significance and Signaling Pathways

Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology. Their rigid, planar structure allows for specific interactions with the active sites of various enzymes, most notably protein kinases.

Inhibition of Cdc-like Kinases (CLKs)

Certain furo[3,2-b]pyridine derivatives are potent and selective inhibitors of Cdc-like kinases (CLKs).[6][7] CLKs are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLKs, these compounds disrupt the normal splicing process, which can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_splicing Pre-mRNA Splicing cluster_inhibition cluster_kinase Pre-mRNA Pre-mRNA Spliceosome Assembly Spliceosome Assembly Pre-mRNA->Spliceosome Assembly SR Proteins SR Proteins SR Proteins->Spliceosome Assembly Mature mRNA Mature mRNA Spliceosome Assembly->Mature mRNA Furo[3,2-b]pyridine Inhibitor Furo[3,2-b]pyridine Inhibitor CLKs CLKs Furo[3,2-b]pyridine Inhibitor->CLKs Inhibition CLKs->SR Proteins Phosphorylation

Mechanism of CLK Inhibition by Furo[3,2-b]pyridines.
Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant reactivation in adults is linked to the development and progression of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. This alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Some furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Shh Shh PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI (active) GLI (active) GLI->GLI (active) Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Furo[3,2-b]pyridine Modulator Furo[3,2-b]pyridine Modulator Furo[3,2-b]pyridine Modulator->SMO Modulation

Modulation of the Hedgehog Signaling Pathway.

Table 4: Biological Activity of Representative Furo[3,2-b]pyridine Derivatives

Compound IDTargetAssayIC₅₀ / GI₅₀ (µM)Cancer Cell LineReference
Derivative 3bSIRT1Growth InhibitionEncouragingMDA-MB-231, MCF-7[4]
Furopyridone 4c-MTT Assay1.329 (48h)KYSE70 (Esophageal)[14]
Furopyridone 4c-MTT Assay0.655 (48h)KYSE150 (Esophageal)[14]
Furo[2,3-b]pyridine Derivative 4CDK2/cyclin A2Kinase Inhibition0.24-[15]
Furo[2,3-b]pyridine Derivative 8CDK2/cyclin A2Kinase Inhibition0.65-[15]
Furo[2,3-b]pyridine Derivative 11CDK2/cyclin A2Kinase Inhibition0.50-[15]

Conclusion

The furo[3,2-b]pyridine scaffold represents a significant achievement in heterocyclic chemistry, with its synthesis evolving from classical methods to highly efficient and versatile transition-metal-catalyzed strategies. The development of robust synthetic routes has enabled the exploration of its vast potential in drug discovery, leading to the identification of potent inhibitors of key biological targets such as CLKs and modulators of the Hedgehog signaling pathway. This guide provides a foundational understanding of the discovery, synthesis, and biological importance of this privileged scaffold, serving as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and drug development.

References

Potential Therapeutic Targets for 6-Bromofuro[3,2-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromofuro[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel, biologically active molecules. The presence of the bromine atom at the 6-position facilitates further molecular elaboration through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries. Derivatives of the core furo[3,2-b]pyridine structure have demonstrated significant potential across a range of therapeutic areas, particularly in oncology, by targeting key signaling pathways. This technical guide provides a comprehensive overview of the potential therapeutic targets for this compound derivatives, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Therapeutic Targets and Mechanisms of Action

Research into the broader class of furo[3,2-b]pyridine derivatives has identified two primary areas of therapeutic intervention: kinase inhibition and modulation of the Hedgehog signaling pathway.[1][2][3][4]

Kinase Inhibition

The furo[3,2-b]pyridine core is an excellent scaffold for the design of potent and selective kinase inhibitors.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Derivatives of this scaffold have shown inhibitory activity against several key kinases.

  • Cdc-like Kinases (CLKs): These serine/threonine kinases are crucial regulators of pre-mRNA splicing.[4] Inhibition of CLKs can modulate alternative splicing events, which can lead to the suppression of cancer cell growth and the induction of apoptosis.[4]

  • Other Potential Kinase Targets: The versatility of the furo[3,2-b]pyridine scaffold suggests potential activity against other kinases implicated in oncology, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (Btk).

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[2][3] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2][3]

Quantitative Data on Furo[3,2-b]pyridine Derivatives

While specific quantitative data for derivatives synthesized directly from this compound is limited in publicly available literature, the following tables summarize the biological activity of closely related furo[3,2-b]pyridine analogs, providing a strong indication of the potential potency of 6-bromo-substituted derivatives.

Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
3,5-disubstituted furo[3,2-b]pyridinesCLK1Sub-micromolar[2]
3,5-disubstituted furo[3,2-b]pyridinesCLK2Sub-micromolar[2]
3,5-disubstituted furo[3,2-b]pyridinesCLK4Sub-micromolar[2]

Table 2: Hedgehog Pathway Modulatory Activity of Furo[3,2-b]pyridine Derivatives

Compound ClassAssay TypeActivityReference
3,5,7-trisubstituted furo[3,2-b]pyridinesGLI-dependent reporter gene assaySub-micromolar modulators[2][3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic potential of this compound derivatives.

cluster_Hedgehog Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes activates Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->SMO modulates

Caption: Simplified Hedgehog signaling pathway and the modulatory role of furo[3,2-b]pyridine derivatives.

cluster_Kinase Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->PI3K inhibits Furo_Pyridine->AKT inhibits

Caption: General kinase signaling cascade (e.g., PI3K/AKT) and the inhibitory action of furo[3,2-b]pyridine derivatives.

cluster_Workflow Experimental Workflow for Inhibitor Evaluation Synthesis Synthesis of this compound Derivatives BiochemAssay Biochemical Kinase Assay (IC50 Determination) Synthesis->BiochemAssay CellAssay Cell-Based Hedgehog Assay (GLI-Luciferase) Synthesis->CellAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT) BiochemAssay->Cytotoxicity CellAssay->Cytotoxicity LeadOpt Lead Optimization Cytotoxicity->LeadOpt

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • 96- or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the kinase and substrate to their final desired concentrations in the kinase assay buffer.

  • Assay Reaction: In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.[5]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

GLI-Responsive Luciferase Reporter Assay for Hedgehog Pathway Activity

This cell-based assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.[6][7][8][9][10]

Materials:

  • NIH/3T3 cell line stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).[9]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Assay medium (e.g., DMEM with 0.5% FBS).

  • Hedgehog pathway agonist (e.g., Purmorphamine or Sonic Hedgehog (Shh) conditioned medium).

  • Test compound (dissolved in DMSO).

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the GLI Luciferase Reporter NIH/3T3 cells into a 96-well plate and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Replace the culture medium with assay medium containing serial dilutions of the test compound. Include a vehicle control. Incubate for 1-2 hours.

  • Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the fold induction of luciferase activity for the agonist-treated wells relative to the unstimulated control. Determine the inhibitory effect of the test compound and calculate the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The furo[3,2-b]pyridine scaffold has been validated as a pharmacophore for potent kinase inhibitors and modulators of the Hedgehog signaling pathway. The synthetic tractability of the 6-bromo position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against these key therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting compound class. Further investigation is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their therapeutic utility.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromofuro[3,2-b]pyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-bromofuro[3,2-b]pyridine with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in medicinally important compounds.[1][2][3] The furo[3,2-b]pyridine scaffold is of particular interest in drug discovery due to its diverse biological activities.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a large variety of boronic acids.[3] The general transformation involves the reaction of an organohalide (in this case, this compound) with an organoboron species (an arylboronic acid) in the presence of a palladium catalyst and a base.[4]

General Considerations:
  • All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents to prevent the deactivation of the catalyst and protodeboronation of the boronic acid.[5]

  • The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the coupling reaction and may require optimization depending on the electronic and steric properties of the specific arylboronic acid used.[6][7]

  • Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Comparative Data for Suzuki-Miyaura Coupling of Related Heterocycles

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various brominated pyridine and fused pyridine derivatives, providing a valuable reference for the optimization of reactions with this compound.

SubstrateArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateVarious aryl/heteroaryl pinacolboranes or potassium trifluoroboratesNot specifiedNot specifiedNot specifiedNot specified65-91[8]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[3]
6-Chloropurine derivativesPhenylboronic acidsPd(PPh₃)₄ (2.5-5)K₂CO₃Toluene or DME/H₂O85-100Not specified[9]
3-Bromo-2-aminopyridineMorpholine (Buchwald-Hartwig)RuPhos-precatalystLiHMDSNot specifiedNot specified83[10]
2-BromopyridineAryl boronic acidsPd(OAc)₂ (ligand-free)Not specifiedAqueous isopropanolNot specifiedNot specified[11]
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids and estersPd(dppf)Cl₂None specifiedNot specified65-1005-89[12]
6-Chloro-2,4-diaminopyrimidineAryl boronic acidsPd(PPh₃)₄Not specifiedNot specifiedNot specifiedModerate[13]

Experimental Workflow

The general workflow for the synthesis of 6-arylfuro[3,2-b]pyridines via Suzuki-Miyaura coupling is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) reagents->catalyst Evacuate & backfill with Ar/N₂ heating Heat under Inert Atmosphere (e.g., 80-110 °C) catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Upon completion purification Column Chromatography extraction->purification product 6-Aryl-furo[3,2-b]pyridine purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol is a general guideline adapted from procedures for structurally related compounds.[3][5][9] Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq; or PdCl₂(dppf), 0.03-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, ~0.1 M)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the palladium catalyst to the vessel under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe. If a biphasic system is used (e.g., dioxane/water), the water should be degassed.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-arylfuro[3,2-b]pyridine.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle pd_intermediate1 R¹-Pd(II)L₂-X pd_intermediate2 R¹-Pd(II)L₂-R² pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd_complex1->pd_intermediate1 pd_complex2 Transmetalation pd_complex2->pd_intermediate2 pd_complex3 Reductive Elimination pd_complex3->pd0 product R¹-R² (6-Arylfuro[3,2-b]pyridine) pd_complex3->product r1x R¹-X (this compound) r1x->pd_complex1 r2by2 R²-B(OH)₂ (Arylboronic acid) r2by2->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromofuro[3,2-b]pyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical industry due to its broad substrate scope and tolerance of various functional groups. The furo[3,2-b]pyridine scaffold is a key heterocyclic motif present in numerous biologically active compounds. The ability to introduce primary amino groups at the 6-position of this scaffold via Buchwald-Hartwig amination opens up avenues for the synthesis of novel derivatives with potential therapeutic applications, including as kinase inhibitors. These application notes provide detailed protocols and representative data for the Buchwald-Hartwig amination of 6-Bromofuro[3,2-b]pyridine with a range of primary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-substituted 6-aminofuro[3,2-b]pyridine and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific primary amine coupling partner.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound with a wide range of primary amines is not extensively available in the public domain, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar bromopyridine derivatives. These examples provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Aliphatic Primary Amines

EntryBromopyridinePrimary AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromopyridinen-HexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001685
23-BromopyridineCyclopentylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101278
32-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ (5)(±)-BINAP (10)NaOtBu (1.4)Toluene80460[3]

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Aromatic Primary Amines (Anilines)

EntryBromopyridineAnilineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOtBu (1.2)Toluene80398
22-Bromopyridine4-MethoxyanilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.0)Dioxane1002492
33-Bromopyridine3-Chloroaniline[Pd(cinnamyl)Cl]₂ (2)DavePhos (4)K₂CO₃ (2.0)t-BuOH1001888

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound and primary amines. These should be adapted and optimized for the specific amine coupling partner.

Protocol 1: General Procedure for the Amination of this compound with Aliphatic Primary Amines

Materials:

  • This compound (1.0 equiv)

  • Aliphatic primary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the aliphatic primary amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with Aromatic Primary Amines (Anilines)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk tube (or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound, the aniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

Buchwald_Hartwig_Amination pd0 Pd(0)Ln oxidative_addition_complex Pd(II) Complex (L)nPd(Br)(Ar) pd0->oxidative_addition_complex Oxidative Addition aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition_complex amine Primary Amine (R-NH₂) amine_coordination_complex Amine Coordinated Complex oxidative_addition_complex->amine_coordination_complex amine->amine_coordination_complex amido_complex Palladium-Amido Complex (L)nPd(NHR)(Ar) amine_coordination_complex->amido_complex Deprotonation amido_complex->pd0 product 6-Aminofuro[3,2-b]pyridine (Ar-NHR) amido_complex->product Reductive Elimination baseH [Base-H]⁺X⁻ base Base base->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Add this compound, amine, catalyst, ligand, and base to a dry flask. - Add anhydrous solvent under inert atmosphere. start->reaction_setup heating Heating and Stirring: - Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). - Stir vigorously. reaction_setup->heating monitoring Reaction Monitoring: - Monitor progress by TLC or LC-MS. heating->monitoring workup Aqueous Workup: - Cool the reaction mixture. - Dilute with an organic solvent and filter. - Wash with water and brine. monitoring->workup Upon Completion purification Purification: - Dry the organic layer and concentrate. - Purify by flash column chromatography. workup->purification product Final Product: N-substituted-6-aminofuro[3,2-b]pyridine purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 6-Bromofuro[3,2-b]pyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, and the introduction of an alkynyl moiety at the 6-position via Sonogashira coupling provides a valuable synthetic handle for further molecular elaboration in drug discovery programs.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-Bromofuro[3,2-b]pyridine with a variety of terminal alkynes. While direct literature precedent for this specific substrate is limited, the provided conditions are based on optimized protocols for structurally analogous 6-bromopyridine derivatives and are expected to be highly applicable.

Data Presentation: Representative Sonogashira Coupling Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction Conditions for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT169a: N/A
2PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT169c: 85
31-ethynyl-4-fluorobenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT169b: 93
43-ethynyl-N,N-dimethylanilinePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT169d: 90
54-ethynyl-1,1'-biphenylPd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT169e: 90

Data adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[2]

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

ParameterOptimized Condition
CatalystPd(CF₃COO)₂ (2.5 mol%)
LigandPPh₃ (5 mol%)
Co-catalystCuI (5 mol%)
BaseEt₃N
SolventDMF
Temperature100 °C
Time3 h

Data adapted from the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which afforded yields ranging from 72% to 96%.[3]

Experimental Protocols

The following is a representative experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on the conditions reported for similar substrates.[2][3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous solvents and reagents are recommended for optimal results.

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 - 0.15 equiv), and CuI (0.1 - 0.3 equiv).

  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous THF and anhydrous Et₃N in a 2:1 ratio via syringe.

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 6-alkynylfuro[3,2-b]pyridine derivative.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Pd catalyst, and CuI to a dry flask B 2. Purge with inert gas A->B C 3. Add anhydrous solvent and base B->C D 4. Add terminal alkyne C->D E 5. Stir at specified temperature and monitor D->E F 6. Quench and extract E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H I Final Product: 6-Alkynylfuro[3,2-b]pyridine H->I Characterization (NMR, MS)

Caption: General experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)L₂-C≡CR² pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R¹-C≡C-R² transmetalation->product cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex alkyne H-C≡C-R² alkyne->cu_acetylide + CuX, Base base Base cu_x CuX

Caption: Catalytic cycle of the Sonogashira coupling reaction.[1]

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 6-Bromofuro[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors based on the privileged 6-Bromofuro[3,2-b]pyridine scaffold. This heterocyclic system has been identified as a valuable starting point for the development of potent and selective modulators of key signaling pathways implicated in oncology and other diseases.[1][2] This document outlines synthetic protocols, quantitative biological data, and the signaling context of target kinases.

Introduction

The furo[3,2-b]pyridine core is a rigid, planar heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[3] Its unique electronic properties and structural features make it an ideal pharmacophore for the design of selective kinase inhibitors. The bromine atom at the 6-position of the this compound scaffold provides a versatile handle for introducing a wide range of chemical diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][4] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.

Derivatives of the furo[3,2-b]pyridine scaffold have shown significant inhibitory activity against several important kinase families, most notably the Cdc-like kinases (CLKs) and have also been found to modulate the Hedgehog signaling pathway.[1][2]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro biological activity of representative kinase inhibitors containing the furo[3,2-b]pyridine core.

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Cdc-like Kinases (CLKs)

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
MU1210CLK111Roscovitine>10,000
MU1210CLK227Roscovitine>10,000
MU1210CLK47Roscovitine>10,000

Data collated from scientific sources.[3][5]

Table 2: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives against Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)
Furo[2,3-b]pyridine derivative 7Neuro-2aNeuroblastoma5.8
Furo[2,3-b]pyridine derivative 12aNeuro-2aNeuroblastoma3.6
DoxorubicinMCF-7Breast Cancer~2.35 - 4.57
DoxorubicinHCT-116Colon Cancer~2.11

Note: Direct comparative studies of a broad range of Furo[3,2-b]pyridine derivatives against standard chemotherapeutics are limited.[6]

Signaling Pathways and Mechanism of Action

Furo[3,2-b]pyridine-based kinase inhibitors primarily target pathways crucial for cell cycle regulation and development.

Cdc-like Kinase (CLK) Signaling Pathway

CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[3] Inhibition of CLK activity by furo[3,2-b]pyridine derivatives can modulate RNA splicing, a process often dysregulated in cancer to produce pro-tumorigenic protein isoforms.[3]

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Required for assembly mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Furo_Inhibitor Furo[3,2-b]pyridine Inhibitor Furo_Inhibitor->CLK Inhibition

Caption: CLK Signaling Pathway and Inhibition.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the maintenance of cancer stem cells. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway.[1][2]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Signal Transduction SUFU SUFU GLI GLI GLI_A GLI (Active) SUFU_GLI->GLI_A Dissociation & Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Furo_Modulator Furo[3,2-b]pyridine Modulator Furo_Modulator->SMO Modulation Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reaction_Setup Add Pd Catalyst & Base Inert Atmosphere Start->Reaction_Setup Heating Heat (Conventional or Microwave) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-furo[3,2-b]pyridine Purification->Product Kinase_Assay_Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Reaction Detection Add Detection Reagent (e.g., for ATP) Reaction->Detection Measure Measure Signal (e.g., Luminescence) Detection->Measure Analysis Calculate % Inhibition & Determine IC50 Measure->Analysis

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 6-Bromofuro[3,2-b]pyridine to synthesize 6-Cyanofuro[3,2-b]pyridine, a valuable intermediate in medicinal chemistry and drug discovery. The furo[3,2-b]pyridine scaffold is a privileged structure in pharmaceutical development, and functionalization at the 6-position via cyanation opens avenues for the synthesis of novel biologically active molecules.[1]

The protocols described herein are based on established methods for the palladium-catalyzed cyanation of heteroaryl bromides, offering robust and reproducible procedures for researchers. Two common and effective cyanide sources, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), are highlighted. K₄[Fe(CN)₆] is a non-toxic and easy-to-handle cyanide source, making it an attractive option for safer laboratory practices.[2][3][4] Zinc cyanide is also widely used and effective, particularly in aqueous media at milder temperatures.[5][6]

Reaction Principle

The core of this transformation is a palladium-catalyzed cross-coupling reaction. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst.[7] Catalyst deactivation by excess cyanide can be a challenge; however, the use of sparingly soluble or complexed cyanide sources like K₄[Fe(CN)₆] and Zn(CN)₂ helps to mitigate this issue.[2][7][8]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed cyanation of heteroaryl bromides, which can be adapted for this compound.

ParameterProtocol 1: K₄[Fe(CN)₆]Protocol 2: Zn(CN)₂
Cyanide Source Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Zinc Cyanide (Zn(CN)₂)
Equivalents of CN Source 0.5 - 0.7 equiv0.6 - 1.2 equiv
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle PrecatalystPalladacycle Precatalyst
Catalyst Loading 0.1 - 2 mol%2 - 5 mol%
Ligand Phosphine Ligand (e.g., dppf, XPhos)Phosphine Ligand (e.g., tBu₃P)
Base K₂CO₃, KOAcNot typically required
Solvent Dioxane/H₂O, DMF, DMACTHF/H₂O
Temperature 100 - 130 °CRoom Temperature - 40 °C
Reaction Time 1 - 12 h12 - 24 h
Typical Yields Good to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: Cyanation using Potassium Hexacyanoferrate(II)

This protocol is adapted from general procedures for the cyanation of heteroaryl bromides using the non-toxic cyanide source K₄[Fe(CN)₆].[2][4][9][10]

Materials:

  • This compound

  • Potassium Hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.25 equiv), Pd(OAc)₂ (1 mol%), dppf (2 mol%), and Na₂CO₃ (1.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed DMAc (5 mL) to the reaction vessel via syringe.

  • Place the reaction vessel in a preheated heating block at 120 °C and stir for the indicated time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Cyanofuro[3,2-b]pyridine.

Protocol 2: Mild Cyanation using Zinc Cyanide

This protocol utilizes milder reaction conditions with Zn(CN)₂ in an aqueous medium, which can be beneficial for substrates with sensitive functional groups.[5][6][11]

Materials:

  • This compound

  • Zinc Cyanide (Zn(CN)₂)

  • Palladacycle precatalyst (e.g., XPhos Pd G3)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Celite

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (1 mL) and deionized water (5 mL).

  • To this solution, add Zn(CN)₂ (0.66 equiv) and the palladacycle precatalyst (2-5 mol%).

  • Seal the vial and stir the reaction mixture at room temperature (or up to 40 °C) for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with water (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 6-Cyanofuro[3,2-b]pyridine.

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Reagents: - this compound - Cyanide Source (K4[Fe(CN)6] or Zn(CN)2) - Pd Catalyst & Ligand - Base (if required) - Solvent reaction_setup Reaction Setup: - Add reagents to vessel - Evacuate & backfill (inert atm.) - Add solvent reagents->reaction_setup 1. Combine reaction Reaction: - Stir at specified temp. - Monitor by TLC/LC-MS reaction_setup->reaction 2. Heat workup Workup: - Quench reaction - Liquid-liquid extraction - Dry organic phase reaction->workup 3. Cool & Quench purification Purification: - Concentrate crude product - Flash column chromatography workup->purification 4. Isolate Crude product Product: 6-Cyanofuro[3,2-b]pyridine purification->product 5. Purify

Caption: General workflow for the palladium-catalyzed cyanation.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Ar-Pd(II)(Br)L_n pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)(CN)L_n oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-CN transmetalation->product reactant Ar-Br reactant->oxidative_addition cn_source [CN]⁻ cn_source->transmetalation

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including kinase inhibition. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The palladium-catalyzed Heck coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various alkenyl groups at the 6-position of the furo[3,2-b]pyridine ring system. This document provides detailed application notes and generalized experimental protocols for the Heck coupling reaction of 6-Bromofuro[3,2-b]pyridine with various alkenes.

While specific literature examples for the Heck coupling of this compound are not extensively documented, the protocols provided herein are based on well-established procedures for structurally analogous brominated heterocycles. These guidelines serve as a robust starting point for reaction optimization and application in drug discovery and development programs.

General Reaction Scheme

The Heck coupling reaction of this compound with a generic alkene proceeds as follows:

cluster_reactants Reactants cluster_products Product This compound Reaction Pd Catalyst Base, Solvent Heat This compound->Reaction plus1 + plus1->Reaction Alkene R-CH=CH2 (Alkene) Alkene->Reaction 6-Alkenylfuro[3,2-b]pyridine Reaction->6-Alkenylfuro[3,2-b]pyridine

Caption: General scheme of the Heck coupling reaction.

Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[1]

Heck_Cycle pd0 Pd(0)L2 pd_complex1 Br-Pd(II)L2-Ar pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Alkene-Pd(II)L2-Ar]+ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-CH2-CH(Ar)-Pd(II)L2-Br pd_complex2->pd_complex3 Migratory Insertion pd_complex4 [H-Pd(II)L2(Alkene-Ar)]+ pd_complex3->pd_complex4 β-Hydride Elimination pd_complex4->pd0 Reductive Elimination (+ Base, - H-Base-Br) l1 Ar = Furo[3,2-b]pyridin-6-yl l2 L = Ligand (e.g., PPh3)

Caption: Simplified catalytic cycle for the Heck reaction.

Data Presentation: Generalized Reaction Conditions

The following table summarizes typical conditions for Heck coupling reactions of bromopyridine derivatives, which can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1StyrenePd(OAc)₂ (2-5)PPh₃ (4-10) or P(o-tol)₃ (4-10)Et₃N or K₂CO₃ (2-3)DMF or NMP100-14012-2470-95
2n-Butyl acrylatePd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (2-3)DMF or DMA120-14016-2465-90
34-VinylpyridinePdCl₂(PPh₃)₂ (3-5)-K₂CO₃ (2)DMF110-13018-2460-85
4Ethyl acrylatePd(PPh₃)₄ (5)-NaOAc (3)AcetonitrileReflux12-2075-92

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Heck Coupling with Styrene

This protocol describes a general procedure for the coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.04-0.10 equiv)

  • Triethylamine (Et₃N, 2.0-3.0 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, Palladium(II) acetate, Triphenylphosphine, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and styrene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-styrylfuro[3,2-b]pyridine.

Protocol 2: Heck Coupling with an Acrylate Ester

This protocol provides a general method for the coupling of this compound with an acrylate ester, such as n-butyl acrylate or ethyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Acrylate ester (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.10 equiv)

  • Triethylamine (Et₃N, 2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, sealed reaction vessel, combine this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, triethylamine, and the acrylate ester via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the corresponding 6-(alkoxycarbonylvinyl)furo[3,2-b]pyridine.

Experimental Workflow

G_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine this compound, Pd catalyst, ligand, and base in a dry flask. prep2 Evacuate and backfill with inert gas. prep1->prep2 prep3 Add anhydrous solvent and alkene. prep2->prep3 react1 Heat to desired temperature (e.g., 100-140 °C) with stirring. prep3->react1 react2 Monitor reaction progress (TLC, GC-MS, or LC-MS). react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Dilute with water and perform extractive work-up. workup1->workup2 workup3 Dry organic layer and concentrate under reduced pressure. workup2->workup3 purify1 Purify crude product by column chromatography. workup3->purify1 purify2 Characterize the final product (NMR, MS, etc.). purify1->purify2

Caption: General workflow for the Heck coupling reaction.

Conclusion

The Heck coupling reaction is a highly effective method for the synthesis of 6-alkenylfuro[3,2-b]pyridine derivatives. The protocols and data presented, though generalized from analogous systems, provide a comprehensive starting point for researchers to develop specific conditions for their desired transformations. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be key to achieving high yields and purity of the target compounds, which are valuable intermediates in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromofuro[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromofuro[3,2-b]pyridine is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of a bromine atom at the 6-position make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The furo[3,2-b]pyridine core is recognized as a privileged structure, with derivatives demonstrating potent inhibitory activity against various protein kinases and modulation of crucial signaling pathways implicated in oncology and other diseases. The bromine atom serves as a convenient handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the exploration of extensive chemical space in structure-activity relationship (SAR) studies.

This document provides detailed application notes and a proposed large-scale synthesis protocol for this compound, designed to be a valuable resource for researchers and professionals in drug development.

Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is a prominent pharmacophore in the design of selective inhibitors for several key biological targets.

Kinase Inhibition: Derivatives of this compound have been investigated as potent inhibitors of various kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Key kinase families targeted by furo[3,2-b]pyridine derivatives include:

  • Cdc-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, and their inhibition can affect the expression of proteins essential for cancer cell survival.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in neurodegenerative diseases like Alzheimer's and in certain cancers.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its aberrant activation is common in many cancers.

Hedgehog Signaling Pathway Modulation: The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its inappropriate activation is linked to the development and progression of various cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway, offering a potential therapeutic strategy for Hh-driven malignancies.

Proposed Large-Scale Synthesis of this compound

Overall Reaction Scheme:

Experimental Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation cluster_2 Step 3: Intramolecular Cyclization start 2,6-Dibromopyridine Ethynyltrimethylsilane process1 Pd(PPh3)2Cl2, CuI Triethylamine, Toluene Heat start->process1 product1 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine process1->product1 process2 K2CO3 Methanol/THF product1->process2 product2 2-Bromo-6-ethynylpyridine process2->product2 process3 Base (e.g., t-BuOK) DMF, Heat product2->process3 product3 This compound process3->product3

Caption: Proposed workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,6-Dibromopyridine236.891.00 kg4.22 mol
Ethynyltrimethylsilane98.220.457 kg (0.66 L)4.65 mol
Dichlorobis(triphenylphosphine)palladium(II)701.9029.6 g0.042 mol
Copper(I) iodide190.4516.1 g0.084 mol
Triethylamine101.191.28 kg (1.76 L)12.66 mol
Toluene92.1410 L-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,6-dibromopyridine (1.00 kg, 4.22 mol), dichlorobis(triphenylphosphine)palladium(II) (29.6 g, 0.042 mol), and copper(I) iodide (16.1 g, 0.084 mol).

  • Purge the reactor with nitrogen for 30 minutes.

  • Add toluene (10 L) and triethylamine (1.28 kg, 12.66 mol) to the reactor.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Slowly add ethynyltrimethylsilane (0.457 kg, 4.65 mol) to the reaction mixture over 30 minutes, maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and salts. Wash the filter cake with toluene (2 x 1 L).

  • Combine the filtrates and wash with 1 M HCl (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 2-bromo-6-((trimethylsilyl)ethynyl)pyridine.

Expected Yield: 80-90%

Protocol 2: Synthesis of 2-Bromo-6-ethynylpyridine (Desilylation)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-6-((trimethylsilyl)ethynyl)pyridine254.201.00 kg3.93 mol
Potassium carbonate138.210.815 kg5.90 mol
Methanol32.045 L-
Tetrahydrofuran (THF)72.115 L-

Procedure:

  • In a 20 L jacketed glass reactor, dissolve 2-bromo-6-((trimethylsilyl)ethynyl)pyridine (1.00 kg, 3.93 mol) in a mixture of methanol (5 L) and THF (5 L).

  • Add potassium carbonate (0.815 kg, 5.90 mol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC or TLC until the desilylation is complete.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate (5 L) and wash with water (2 x 2 L) and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-ethynylpyridine as a crude product, which can be used in the next step without further purification if purity is >95%.

Expected Yield: 90-98%

Protocol 3: Synthesis of this compound (Intramolecular Cyclization)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-6-ethynylpyridine182.021.00 kg5.49 mol
Potassium tert-butoxide112.210.678 kg6.04 mol
N,N-Dimethylformamide (DMF)73.0910 L-

Procedure:

  • To a 20 L jacketed glass reactor, add 2-bromo-6-ethynylpyridine (1.00 kg, 5.49 mol) and DMF (10 L).

  • Stir the solution and cool to 0-5 °C.

  • Slowly add potassium tert-butoxide (0.678 kg, 6.04 mol) in portions, maintaining the internal temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Cool the reaction mixture to room temperature and quench by slowly adding water (10 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash with water (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or heptane) to afford pure this compound.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Proposed Large-Scale Synthesis Parameters

StepReaction TypeKey ReagentsSolvent(s)Temperature (°C)Time (h)Expected Yield (%)
1Sonogashira CouplingPd(PPh3)2Cl2, CuI, Et3NToluene704-680-90
2DesilylationK2CO3Methanol/THFRT2-490-98
3Intramolecular Cyclizationt-BuOKDMF802-470-85

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 934330-61-7
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68-72 °C
Solubility Soluble in dichloromethane, ethyl acetate, acetone

Signaling Pathway Visualization

Derivatives of this compound are known to act as inhibitors of protein kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., CLK, DYRK, PI3K) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Generalized kinase inhibition by a this compound derivative.

The Hedgehog signaling pathway is another important target for cancer therapy. Furo[3,2-b]pyridine derivatives can modulate this pathway, often by targeting the Smoothened (SMO) receptor.

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI GLIA Activated GLI (GLIA) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Response Tumor Growth, Cell Proliferation TargetGenes->Response Inhibitor This compound Derivative Inhibitor->SMO Inhibition

Caption: Modulation of the Hedgehog signaling pathway by a this compound derivative.

Application Notes and Protocols: Synthesis of Novel Fluorescent Probes from 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and rigid, planar structure.[1] Derivatives of furo[3,2-b]pyridine have been explored as potent kinase inhibitors and modulators of crucial biological pathways.[2] The bromine atom at the 6-position of 6-Bromofuro[3,2-b]pyridine serves as a versatile synthetic handle, enabling functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various aryl or heteroaryl moieties, making it an ideal starting material for the development of novel fluorescent probes for biological imaging and sensing applications.

These application notes describe the synthesis of a novel fluorescent probe, 6-(Naphthalen-2-yl)furo[3,2-b]pyridine (6-NFPy) , from this compound. The protocols detail the synthetic procedure, characterization, and application of 6-NFPy for cellular imaging.

Principle

The synthesis of 6-NFPy is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 2-naphthylboronic acid. The resulting molecule possesses an extended π-conjugated system, which is responsible for its fluorescent properties. The furo[3,2-b]pyridine moiety acts as an electron-rich core, while the naphthalene group further enhances the delocalization of π-electrons, leading to desirable photophysical characteristics suitable for fluorescence microscopy.

Data Presentation

The photophysical properties of the synthesized 6-(Naphthalen-2-yl)furo[3,2-b]pyridine (6-NFPy) were characterized in various solvents. The key quantitative data are summarized in the table below for easy comparison.

PropertyDichloromethane (DCM)Dimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Absorption Maximum (λabs) 345 nm348 nm342 nm
Emission Maximum (λem) 450 nm455 nm448 nm
Stokes Shift 105 nm107 nm106 nm
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹24,500 M⁻¹cm⁻¹25,200 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) 0.650.580.72

Experimental Protocols

Synthesis of 6-(Naphthalen-2-yl)furo[3,2-b]pyridine (6-NFPy) via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the fluorescent probe 6-NFPy from this compound.

Materials:

  • This compound

  • 2-Naphthylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), 2-naphthylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:DCM gradient to yield the pure 6-(Naphthalen-2-yl)furo[3,2-b]pyridine.

Protocol for Live Cell Imaging with 6-NFPy

This protocol describes the general steps for staining and imaging live cells using the 6-NFPy fluorescent probe.

Materials and Equipment:

  • 6-NFPy stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for 345 nm excitation and 450 nm emission)

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Probe Preparation: Prepare a working solution of 6-NFPy by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 6-NFPy working solution to the cells and incubate for 15-30 minutes at 37 °C in a 5% CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Excite the 6-NFPy probe using a light source around 345 nm and collect the emission signal around 450 nm.

    • Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Mandatory Visualizations

G cluster_synthesis Synthesis of 6-(Naphthalen-2-yl)furo[3,2-b]pyridine A This compound C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 2-Naphthylboronic Acid B->C D 6-(Naphthalen-2-yl)furo[3,2-b]pyridine (Fluorescent Probe) C->D G cluster_workflow Live Cell Imaging Workflow prep Prepare 6-NFPy Working Solution (1-10 µM in culture medium) stain Incubate Cells with 6-NFPy (15-30 min, 37°C) prep->stain Add to cells wash Wash Cells with PBS (2-3 times) stain->wash Remove staining solution image Image Cells with Fluorescence Microscope (Ex: ~345 nm, Em: ~450 nm) wash->image Add imaging buffer G cluster_pathway Hypothetical Signaling Pathway Interaction probe 6-NFPy Probe cell Live Cell probe->cell Cellular Uptake target Intracellular Target (e.g., Lipid Droplets) cell->target Localization signal Fluorescence Signal target->signal Binding & Fluorescence Enhancement

References

Application Notes: 6-Bromofuro[3,2-b]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromofuro[3,2-b]pyridine is a heterocyclic building block that is gaining attention in the field of materials science. Its rigid, planar furo[3,2-b]pyridine core possesses unique electronic properties that make it an attractive scaffold for the development of novel organic electronic materials.[1] The presence of a bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the facile introduction of a wide range of functional groups, enabling the tuning of the electronic and photophysical properties of the resulting materials.

These characteristics make this compound a promising precursor for the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Pyridine-containing compounds are known to be effective in these applications, serving as electron-transporting materials, hole-transporting materials, or fluorescent emitters.[3][4]

Key Applications

While the direct application of this compound in materials science is an emerging area of research, its derivatives are being explored for use in:

  • Organic Light-Emitting Diodes (OLEDs): The furo[3,2-b]pyridine scaffold can be incorporated into hole-transporting materials (HTMs) or emissive layer (EML) materials. The ability to functionalize the core via the bromo-substituent allows for the attachment of moieties that enhance charge transport and luminous efficiency.

  • Organic Solar Cells (OSCs): Pyridine-based derivatives have been successfully used as electron-transporting layers (ETLs) in OSCs.[4] The tunable electronic properties of functionalized furo[3,2-b]pyridines could lead to improved electron mobility and device performance.

Hypothetical Application in OLEDs: Synthesis of a Hole-Transporting Material

A potential application of this compound is in the synthesis of a novel hole-transporting material (HTM) for OLEDs. Through a Suzuki cross-coupling reaction, a triphenylamine moiety, a common component in HTMs, can be attached to the furo[3,2-b]pyridine core.

Table 1: Photophysical and Electrochemical Properties of a Hypothetical Furo[3,2-b]pyridine-based HTM (FP-TPA)

PropertyValue
Highest Occupied Molecular Orbital (HOMO)-5.4 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.3 eV
Band Gap (Eg)3.1 eV
Photoluminescence (PL) Maximum (in solution)420 nm
Glass Transition Temperature (Tg)115 °C

Note: The data presented in this table is hypothetical and based on typical values for similar pyridine-based hole-transporting materials.

Table 2: Device Performance of a Hypothetical OLED Incorporating FP-TPA as the HTM

ParameterValue
Maximum External Quantum Efficiency (EQE)8.5%
Maximum Current Efficiency20.1 cd/A
Maximum Luminance15,300 cd/m2
Turn-on Voltage3.2 V

Note: The data presented in this table is hypothetical and based on the performance of OLEDs with similar classes of hole-transporting materials.[5]

Experimental Protocols

Protocol 1: Synthesis of N,N-diphenyl-4-(furo[3,2-b]pyridin-6-yl)aniline (FP-TPA) via Suzuki Cross-Coupling

This protocol describes the synthesis of a hypothetical hole-transporting material, FP-TPA, from this compound and a triphenylamine-derived boronic acid.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate (K3PO4)

  • Toluene

  • 1,4-Dioxane

  • Deionized water

  • Magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

  • Add potassium phosphate (3.0 mmol), toluene (20 mL), and deionized water (2 mL).

  • Degas the mixture by bubbling with nitrogen for 20 minutes.

  • Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product, FP-TPA.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a simple multilayer OLED device using the synthesized FP-TPA as the hole-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • FP-TPA (Hole-Transporting Material)

  • Tris(8-hydroxyquinolinato)aluminum (Alq3) (Emissive and Electron-Transporting Material)

  • Lithium fluoride (LiF) (Electron-Injecting Material)

  • Aluminum (Al) (Cathode)

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10-6 Torr.

  • Deposit a 40 nm thick layer of FP-TPA onto the ITO substrate as the hole-transporting layer.

  • Deposit a 60 nm thick layer of Alq3 as the emissive and electron-transporting layer.

  • Deposit a 1 nm thick layer of LiF as the electron-injecting layer.

  • Finally, deposit a 100 nm thick layer of aluminum as the cathode.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Cross-Coupling cluster_product Product A This compound C Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O 100 °C, 24h A->C B 4-(Diphenylamino)phenylboronic acid B->C D FP-TPA (Hole-Transporting Material) C->D

Caption: Synthetic pathway for the hole-transporting material FP-TPA.

OLED_Device_Structure Anode Anode (ITO) HTL Hole-Transporting Layer (FP-TPA) Anode->HTL EML_ETL Emissive & Electron-Transporting Layer (Alq3) HTL->EML_ETL EIL Electron-Injecting Layer (LiF) EML_ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Structure of a multilayer OLED device.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Myaura cross-coupling of 6-Bromofuro[3,2-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The main challenges arise from the electronic properties of the furo[3,2-b]pyridine core. The pyridine nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This can significantly lower the reaction yield. Additionally, like many heteroaromatic systems, this substrate can be susceptible to side reactions if conditions are not carefully optimized.

Q2: I am observing significant homocoupling of my boronic acid. What is the cause and how can I minimize it?

Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction that reduces the yield of your desired product and complicates purification.[3] It is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3][4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product during the initial phase of the reaction before the catalytic cycle is fully established.[3][5]

To minimize homocoupling, rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and the reaction mixture and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][4] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[1]

Q3: My boronic acid seems to be degrading during the reaction. What is happening and what can I do?

This side reaction is likely protodeboronation, the hydrolysis of the boronic acid back to its corresponding arene.[1] This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[1] To mitigate this, you can:

  • Use fresh, high-purity boronic acids.

  • Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts, which are less prone to hydrolysis.[1][6][7]

  • Keep reaction times as short as possible by monitoring the reaction closely.

Q4: Can the furo[3,2-b]pyridine core itself cause issues?

Yes, the fused heterocyclic system has specific electronic properties. The pyridine nitrogen, as mentioned, can poison the catalyst.[2][8] The electron-rich furan ring, combined with the electron-withdrawing nature of the pyridine, can influence the reactivity of the C-Br bond in the oxidative addition step. Careful selection of the catalyst and ligand system is crucial to overcome these effects.

Troubleshooting Guide: Low to No Yield

If you are experiencing low or no yield, systematically evaluate the following potential causes.

graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Issues?", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Reagent Quality?", fillcolor="#FBBC05", fontcolor="#202124"]; SideReactions [label="Side Reactions?", fillcolor="#FBBC05", fontcolor="#202124"];

Catalyst_Inactive [label="Inactive Catalyst\n(Old/Improperly Stored)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Poisoned [label="Catalyst Poisoning\n(Pyridine Coordination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Suboptimal_Ligand [label="Suboptimal Ligand", fillcolor="#F1F3F4", fontcolor="#202124"];

Conditions_Degassing [label="Inadequate Degassing", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Temp [label="Incorrect Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Base [label="Wrong Base/Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Solubility [label="Poor Solubility", fillcolor="#F1F3F4", fontcolor="#202124"];

Reagents_Boronic [label="Boronic Acid Degradation\n(Protodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents_Purity [label="Impure Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"];

SideReactions_Homocoupling [label="Homocoupling Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; SideReactions_Debromination [label="Debromination of Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Catalyst; Start -> Conditions; Start -> Reagents; Start -> SideReactions;

Catalyst -> Catalyst_Inactive [label="Check"]; Catalyst -> Catalyst_Poisoned [label="Check"]; Catalyst -> Suboptimal_Ligand [label="Check"];

Conditions -> Conditions_Degassing [label="Check"]; Conditions -> Conditions_Temp [label="Check"]; Conditions -> Conditions_Base [label="Check"]; Conditions -> Conditions_Solubility [label="Check"];

Reagents -> Reagents_Boronic [label="Check"]; Reagents -> Reagents_Purity [label="Check"];

SideReactions -> SideReactions_Homocoupling [label="Analyze byproducts"]; SideReactions -> SideReactions_Debromination [label="Analyze byproducts"]; }

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Potential Cause Troubleshooting Steps
Inactive/Poisoned Catalyst The pyridine nitrogen can bind to the palladium, inhibiting its activity.[2][8][9] Use a fresh batch of palladium catalyst or a more air-stable precatalyst. Ensure proper storage under an inert atmosphere. Increase catalyst loading if necessary, but be mindful of cost and potential for side reactions.
Suboptimal Ligand The choice of ligand is critical for heteroaromatic substrates. Standard ligands like PPh₃ may be ineffective.[10] Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can shield the palladium center, promote reductive elimination, and prevent catalyst deactivation.[1][2][11]
Incorrect Base The base is crucial for activating the boronic acid for transmetalation.[2] The optimal base can be substrate-dependent. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Cesium carbonate is often more effective for challenging couplings but is more expensive.[2]
Inadequate Degassing Oxygen deactivates the Pd(0) catalyst and promotes homocoupling of the boronic acid.[2][3][4] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1][2]
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system. Mixtures of an organic solvent (e.g., 1,4-dioxane, Toluene, DMF) with water are common.[1][12] Adjusting the solvent ratio may improve solubility.
Low Reaction Temperature Suzuki couplings often require heat to proceed at a reasonable rate. If the reaction is sluggish, cautiously increase the temperature (e.g., from 80°C to 100°C).[1] However, be aware that excessive heat can lead to catalyst decomposition and increase side reactions like protodeboronation.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions used for the Suzuki coupling of challenging bromopyridine derivatives. This data serves as a guide for selecting starting conditions for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield RangeNotes
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O90-100Low to ModerateA standard, but often less effective, system for heteroaryl bromides.[1][13]
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110Low to ModerateProne to catalyst deactivation with pyridinic substrates.[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100Moderate to HighBulky, electron-rich ligands are often superior for pyridinic substrates.[1][11]
Pd₂(dba)₃ (1-3)XPhos (2-6)K₃PO₄ (2)Toluene100-110Moderate to HighAnother highly active catalyst system for challenging couplings.
PdCl₂(dppf) (3-5)-Cs₂CO₃ (2)DMF80-100Moderate to HighOften provides higher yields but the base is more expensive.[2]

Experimental Protocols

Protocol 1: General Conditions using a Pd(II) Precatalyst and Buchwald Ligand

This protocol is a robust starting point for the Suzuki coupling of this compound, employing a modern catalyst system known to be effective for heteroaryl halides.

graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="1. Reaction Setup\n(Add Solids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Inert Atmosphere\n(3x Vacuum/Argon cycles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="3. Add Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="4. Heat Reaction\n(e.g., 100°C, 4-16h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Progress\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="8. Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analyze; }

Caption: A typical experimental workflow for Suzuki coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask/vial and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and sometimes improve yields.[14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF or 1,4-dioxane

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Cs₂CO₃, and PdCl₂(dppf).[14]

  • Add the chosen degassed solvent.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture with stirring to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[14]

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Work-up and purify the product as described in the conventional heating protocol.

References

Technical Support Center: 6-Bromofuro[3,2-b]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming catalyst inhibition in reactions involving 6-Bromofuro[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound showing low to no yield?

A1: Low yields in cross-coupling reactions with this compound are often attributed to catalyst inhibition or deactivation. The primary cause is the coordination of the lone pair of electrons on the pyridine nitrogen atom to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle. Additionally, the oxygen atom in the furan ring can also exhibit coordinating effects, further complicating the reaction.

Q2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition. The active Pd(0) species has likely aggregated and precipitated out of the solution, rendering it catalytically inactive. To prevent this, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center and prevent aggregation.

  • Temperature Control: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas like argon or nitrogen.

Q3: Can the choice of base and solvent impact catalyst stability and reaction outcome?

A3: Absolutely. The base and solvent system is critical for both catalyst stability and overall reaction success.

  • Base Selection: A base is required to facilitate key steps in the catalytic cycle. However, a base that is too strong can lead to the degradation of the this compound substrate, which in turn can lead to catalyst deactivation. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig aminations, a non-nucleophilic strong base like NaOtBu or LHMDS is often necessary.

  • Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst oxidation. Common choices include toluene, dioxane, and THF. The solvent also affects the solubility of the reagents and the stability of the catalyst.

Q4: Are there specific types of coupling partners that are more challenging to use with this compound?

A4: Yes, certain coupling partners can present additional challenges. For instance, in Sonogashira couplings, some functional groups on the alkyne, such as amidoximes, have been shown to sequester the palladium catalyst, leading to low conversion. In Suzuki couplings, unstable boronic acids can undergo protodeboronation, especially in the presence of aqueous bases. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Significant amount of unreacted this compound remains.

  • Low yield of the desired 6-Aryl-furo[3,2-b]pyridine product.

  • Formation of palladium black.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling ligand_screen Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand_screen Catalyst inhibition likely base_screen Optimize Base (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen If still low yield success Improved Yield ligand_screen->success If successful temp_opt Adjust Temperature (Lower to 80°C or raise to 110°C) base_screen->temp_opt If still low yield base_screen->success If successful boron_reagent Use Boronic Ester or Trifluoroborate temp_opt->boron_reagent If protodeboronation suspected temp_opt->success If successful boron_reagent->success If successful

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Quantitative Data (Representative): Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Observations
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012<10Significant starting material, Pd black
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O1001265Moderate conversion
3Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene1101285Good conversion
4Pd₂(dba)₃ (2.5)RuPhos (5)Cs₂CO₃ (2)Dioxane100892High conversion, shorter time
Issue 2: Failed Buchwald-Hartwig Amination

Symptoms:

  • No desired 6-Amino-furo[3,2-b]pyridine product is formed.

  • Reaction mixture color does not change, or palladium black forms immediately.

  • Decomposition of starting materials observed by TLC or LC-MS.

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination precatalyst Use a Pre-formed Pd-Precatalyst (e.g., XPhos Pd G3) start->precatalyst Catalyst activation issue base_strength Screen Base Strength (e.g., LHMDS, K3PO4) precatalyst->base_strength If no improvement success Product Formation precatalyst->success If successful solvent_choice Change Solvent (Toluene, Dioxane) base_strength->solvent_choice If still no reaction base_strength->success If successful temp_control Lower Temperature (e.g., 80-90°C) solvent_choice->temp_control If decomposition occurs solvent_choice->success If successful temp_control->success If successful

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Quantitative Data (Representative): Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Observations
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001615Catalyst decomposition
2Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001678Good yield
3XPhos Pd G3 (2)-LHMDS (1.5)Dioxane901291Excellent yield, milder temp
4RuPhos Pd G3 (2)-K₃PO₄ (2)Toluene1101688Effective with weaker base

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., LHMDS, 1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 12-24 h).

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L)n Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar Ar-Ar' Reductive_Elimination->Ar-Ar R-B(OR)2 R'-B(OR)2 + Base R-B(OR)2->Transmetalation Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Inhibition Pathway by Pyridine Nitrogen

Active_Catalyst Active Pd(0)L2 Catalyst Coordination Coordination of Pyridine Nitrogen Active_Catalyst->Coordination Catalytic_Cycle Enters Catalytic Cycle Active_Catalyst->Catalytic_Cycle Furopyridine This compound (with Pyridine N) Furopyridine->Coordination Inactive_Complex Inactive [Pd(0)L2(Furopyridine)] Complex Coordination->Inactive_Complex Inhibition Inhibition of Oxidative Addition Inactive_Complex->Inhibition

Caption: Inhibition pathway showing pyridine nitrogen coordination to the catalyst.

Minimizing homocoupling byproducts in Sonogashira reactions of 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize homocoupling byproducts in Sonogashira reactions of 6-Bromofuro[3,2-b]pyridine and achieve optimal yields of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a symmetrical diyne byproduct.[1][2][3] This is problematic as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[2][3] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the homocoupled byproduct.

Q3: Is this compound expected to be a challenging substrate for Sonogashira coupling?

A3: Aryl bromides are generally less reactive than the corresponding aryl iodides in Sonogashira reactions and often require more forcing conditions, such as higher temperatures, to achieve good conversion.[4] The electron-deficient nature of the furo[3,2-b]pyridine ring system can also influence reactivity. Additionally, the presence of heteroatoms (nitrogen and oxygen) in the vicinity of the reaction center can potentially coordinate with the palladium catalyst, which may affect its activity.[1]

Q4: Can I perform the Sonogashira reaction on this compound without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols are a highly effective strategy to minimize or eliminate homocoupling byproducts.[1][5] These methods typically require careful selection of the palladium catalyst, ligand, and base to facilitate the reaction in the absence of a copper co-catalyst.

Troubleshooting Guide

Issue 1: High Levels of Homocoupling Byproduct

High levels of the homocoupled alkyne (Glaser product) are a frequent issue. The following troubleshooting steps can help to mitigate this side reaction.

Troubleshooting Workflow for High Homocoupling

start High Homocoupling Detected inert_atm Ensure Rigorous Inert Atmosphere (Freeze-Pump-Thaw or extensive sparging) start->inert_atm slow_addition Slowly Add Alkyne to Reaction Mixture inert_atm->slow_addition If homocoupling persists copper_free Switch to a Copper-Free Protocol slow_addition->copper_free If homocoupling persists optimize_ligand Optimize Ligand: Use bulky, electron-rich phosphine ligands copper_free->optimize_ligand If yield is low optimize_base Optimize Base: Screen different amine or inorganic bases optimize_ligand->optimize_base Fine-tune conditions end Homocoupling Minimized optimize_base->end

Caption: A step-by-step workflow to troubleshoot and minimize homocoupling in Sonogashira reactions.

Issue 2: Low or No Yield of the Desired Product

Low or no yield of the cross-coupled product can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield reagent_quality Verify Reagent Quality (Aryl bromide, alkyne, catalyst, base, solvent) start->reagent_quality catalyst_system Evaluate Catalyst System (Pd source, ligand, co-catalyst) reagent_quality->catalyst_system If reagents are pure reaction_conditions Optimize Reaction Conditions (Temperature, solvent, base) catalyst_system->reaction_conditions If catalyst is appropriate end Improved Product Yield reaction_conditions->end

Caption: A logical progression for troubleshooting low product yields in Sonogashira coupling.

Data on Minimizing Homocoupling

While specific quantitative data for the Sonogashira reaction of this compound is limited in the literature, the following tables provide data from analogous systems that can guide reaction optimization.

Table 1: Effect of Reaction Conditions on a Structurally Similar Heterocycle

This table presents data from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a substrate with electronic and structural similarities to this compound.

EntryPd Catalyst (mol%)CuI (mol%)LigandBaseSolventTemp. (°C)Time (h)Product Yield (%)Homocoupling Yield (%)Reference
1Pd(PPh₃)₄ (15)30PPh₃Et₃NTHFRT1625~10[6]
2Pd(PPh₃)₄ (15)30PPh₃Et₃NTHFRT1693 (with 6-bromo-3-fluoro-2-cyanopyridine)Not Reported[6]

Note: The significant difference in yield between entries 1 and 2, which use different substituted pyridine starting materials, highlights the substrate-dependent nature of the reaction and the potential for catalyst inhibition by certain functional groups.

Table 2: General Strategies to Minimize Homocoupling in Sonogashira Reactions of Bromo-Heterocycles

StrategyKey ParametersExpected OutcomeNotes
Copper-Free Conditions No CuI added. May require a more active Pd catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos). Use of a strong inorganic base like Cs₂CO₃ is common.Significant reduction or elimination of homocoupling byproduct.May require higher temperatures or longer reaction times.[1][7]
Inert Atmosphere Rigorous degassing of solvents and reagents (e.g., three freeze-pump-thaw cycles). Maintaining a positive pressure of an inert gas (Ar or N₂).Reduces oxidative dimerization of the copper acetylide.Essential for all copper-catalyzed Sonogashira reactions.[2]
Slow Alkyne Addition The terminal alkyne is added slowly to the reaction mixture over a period of time using a syringe pump.Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.Can be technically more complex to set up.
Ligand Optimization Use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos).Can promote the desired cross-coupling pathway over homocoupling.The optimal ligand is often substrate-dependent and may require screening.[5]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the Sonogashira coupling of this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is based on a successful procedure for the coupling of a similar bromo-heterocycle.[6]

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 - 0.15 eq), and CuI (0.1 - 0.3 eq).

  • Add anhydrous and degassed THF, followed by anhydrous Et₃N (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general procedure for a copper-free Sonogashira reaction, which is highly recommended to avoid homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)

  • A base such as Cs₂CO₃ (Cesium carbonate) or K₂CO₃ (Potassium carbonate)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 - 0.05 eq), the phosphine ligand (0.04 - 0.10 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the anhydrous and degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the active catalyst.

  • Add the terminal alkyne (1.2 - 1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Sonogashira Catalytic Cycle

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation (Cu-C≡CR) Product Ar-C≡CR PdII_Alkyne->Product Product->Pd0 Reductive Elimination

Caption: A simplified representation of the palladium catalytic cycle in a copper-co-catalyzed Sonogashira reaction.

Experimental Workflow for Sonogashira Reaction

setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Catalyst, Base, and Solvent setup->reagents alkyne_addition Add Terminal Alkyne reagents->alkyne_addition reaction Stir and Heat (Monitor by TLC/LC-MS) alkyne_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general workflow for performing a Sonogashira cross-coupling experiment.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion and to optimize reaction conditions for this challenging but powerful transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a bromopyridine giving low to no yield?

Low conversion in the amination of bromopyridines is a frequent challenge, primarily due to the pyridine nitrogen. Key factors include:

  • Catalyst Poisoning: The nitrogen atom of the bromopyridine substrate can coordinate to the palladium catalyst, forming inactive species and effectively poisoning it. This is the most common issue, especially with 2-bromopyridines.

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for protecting the palladium center and facilitating the catalytic cycle. A ligand that is not sufficiently bulky or electron-rich may fail to prevent the pyridine from coordinating to the catalyst.

  • Incorrect Base Selection: The base's strength and solubility are critical. A weak base may not be sufficient to deprotonate the amine-palladium complex, while an overly strong base could be incompatible with sensitive functional groups.

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. The use of non-anhydrous or non-degassed solvents and reagents can deactivate the catalyst.

  • Inadequate Reaction Conditions: Insufficient temperature can lead to slow or stalled reactions, while excessive heat (typically >120 °C) can cause catalyst decomposition, often observed as the formation of palladium black.

Q2: How do I choose the right ligand to prevent catalyst poisoning with bromopyridine substrates?

The most effective strategy is to use sterically hindered and electron-rich biaryl phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding. Commonly successful ligands for this substrate class include:

  • XPhos: A generally robust and effective ligand for a variety of C-N couplings.

  • RuPhos: Often effective for sterically hindered amines.

  • BrettPhos: Particularly useful for coupling primary amines.

A screening of different ligands is often the most practical approach to identify the optimal choice for a specific substrate combination.

Q3: Which base should I use, especially if my substrates have sensitive functional groups?

The choice of base is a trade-off between reactivity and functional group compatibility.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally lead to faster reaction rates. However, they are not suitable for substrates with base-sensitive functionalities like esters or enolizable ketones.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are recommended for substrates with sensitive functional groups. Their use may require higher reaction temperatures or longer reaction times to achieve good conversion. The solubility of these bases can also impact the reaction rate.

Q4: What are the best solvents for this reaction?

Aprotic, non-polar solvents are generally the most effective.

  • Toluene and 1,4-Dioxane: These are the most commonly used and often provide the best results.

  • Tetrahydrofuran (THF): Can also be used, but may sometimes lead to lower yields.

  • Polar Aprotic Solvents (e.g., DMF): Should be used with caution as they can sometimes coordinate to the palladium center and inhibit catalysis.

Ensure all solvents are anhydrous and thoroughly degassed before use.

Troubleshooting Guide for Low Conversion

Issue: No reaction or very low conversion (<10%)

Potential Cause Recommended Solution
Inactive Catalyst The in situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be unreliable. Use a commercially available, air-stable palladium precatalyst (e.g., XPhos Pd G3) for more consistent results.[1]
Inadequate Inert Atmosphere The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox.
Poor Reagent/Solvent Quality Ensure all reagents are pure and solvents are anhydrous and have been properly degassed to remove dissolved oxygen.

Issue: Reaction starts but stalls or gives low to moderate yield

Potential Cause Recommended Solution
Catalyst Poisoning by Pyridine The pyridine nitrogen is inhibiting the catalyst. Switch to a bulkier, more electron-rich phosphine ligand like RuPhos or BrettPhos to shield the palladium center.
Suboptimal Ligand/Base/Solvent Combination The reaction conditions are not optimal for your specific substrates. Systematically screen different reaction parameters. A good starting point is to test a few different ligands (e.g., XPhos, RuPhos, SPhos) with a standard base (e.g., NaOt-Bu) and solvent (e.g., toluene). If conversion is still low, proceed to screen different bases and solvents.
Reagent Insolubility If starting materials or the base are not fully dissolved, the reaction will be inefficient. Try a different solvent system (e.g., switch from toluene to dioxane) to improve solubility.
Thermal Decomposition of Catalyst High temperatures can cause the catalyst to decompose into palladium black. Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. Monitor the reaction mixture for the formation of a black precipitate.
Side Reactions (e.g., Hydrodehalogenation) The bromine atom is being replaced by hydrogen. This can sometimes be minimized by using a weaker base or screening different ligands .

Data Presentation: Comparative Performance

The optimal reaction conditions are highly substrate-dependent. The following tables provide illustrative data for ligand and base performance in the amination of bromopyridines to guide optimization.

Table 1: Ligand Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine Conditions: Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.

LigandYield (%)
SPhos76
RuPhos71
BINAP71
XPhos40

This table presents a selection of results to illustrate the significant impact of ligand choice on reaction yield.

Table 2: Representative Conditions for Amination of Various Bromopyridines

BromopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane120Moderate to High
2-BromopyridineVolatile Amines (e.g., Dimethylamine)Pd(OAc)₂ / dpppNaOtBuToluene8055-98
5-BromopyrimidineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent

This table summarizes conditions from various sources to provide starting points for optimization. Yields are highly dependent on the specific substrates.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Phosphine ligand (if not using a precatalyst)

  • Base (e.g., NaOt-Bu, 1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried glassware (e.g., Schlenk tube or reaction vial) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine, amine, base, and palladium precatalyst to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove palladium residues, filtration through a short plug of celite may be beneficial.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Catalytic Cycle pd0 LPd(0) pdii_aryl L(Ar)Pd(II)-X pd0->pdii_aryl Oxidative Addition (Ar-X) pdii_amine [L(Ar)Pd(II)(HNR¹R²)]⁺X⁻ pdii_aryl->pdii_amine + HNR¹R² pdii_amido L(Ar)Pd(II)-NR¹R² pdii_amine->pdii_amido - Base-H⁺X⁻ pdii_amido->pd0 Reductive Elimination product Ar-NR¹R² pdii_amido->product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

G start Start Reaction Setup reagents Combine Bromopyridine, Amine, Base, Pd Precatalyst in oven-dried flask start->reagents atmosphere Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent react Heat to Target Temperature (e.g., 80-110 °C) with Stirring solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Cool, Dilute, Wash, & Dry monitor->workup purify Purify Product (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for the reaction.

G start Low Conversion Observed q1 Is Palladium Black visible? start->q1 a1_yes Catalyst likely decomposed. Lower reaction temperature. q1->a1_yes Yes q2 Using a Pd Precatalyst? q1->q2 No end Continue Optimization a1_yes->end a2_no Switch from Pd(OAc)₂/etc. to a G3/G4 Precatalyst. q2->a2_no No q3 Are reagents/solvents pure, anhydrous & degassed? q2->q3 Yes a2_no->end a3_no Use fresh, high-purity reagents and solvents. q3->a3_no No q4 Is the ligand sterically bulky? (e.g., XPhos, RuPhos) q3->q4 Yes a3_no->end a4_no Screen bulky biaryl phosphine ligands. q4->a4_no No q5 Have different bases been screened? q4->q5 Yes a4_no->end a5_no Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). q5->a5_no No q5->end Yes a5_no->end

Caption: Logical workflow for troubleshooting low conversion.

References

Technical Support Center: Analysis of 6-Bromofuro[3,2-b]pyridine Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the identification of byproducts in the synthesis of 6-Bromofuro[3,2-b]pyridine by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for the target compound, this compound?

A1: Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. You should observe two major peaks for the protonated molecule, [M+H]⁺ and [M+H+2]⁺, with approximately equal intensity. This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in a roughly 1:1 natural abundance.

Q2: What are the most common types of byproducts to expect in the synthesis of this compound?

A2: The most common byproducts typically arise from incomplete reactions, side reactions, or over-reactions. In the synthesis of this compound, which often involves the electrophilic bromination of a furo[3,2-b]pyridine precursor, potential byproducts include:

  • Unreacted starting material: Furo[3,2-b]pyridine.

  • Isomeric monobrominated products: Bromination at other positions on the furo[3,2-b]pyridine ring system.

  • Dibrominated products: Over-bromination can lead to the addition of a second bromine atom.[1]

  • Hydrolysis products: If water is present, hydrolysis of the bromo-substituted product may occur, though this is generally less common under anhydrous reaction conditions.

Q3: How can I differentiate between isomeric byproducts using LC-MS?

A3: Isomeric byproducts will have the same mass-to-charge ratio (m/z) and will therefore be indistinguishable by mass spectrometry alone. However, they can often be separated by liquid chromatography due to differences in their polarity and interaction with the stationary phase. Optimizing your LC gradient and using a high-resolution column can improve the separation of isomers, allowing for their individual detection and quantification. Tandem mass spectrometry (MS/MS) can sometimes provide different fragmentation patterns for isomers, aiding in their identification.

Q4: My LC-MS results show a peak with the correct mass for my product, but the isotopic pattern for bromine is absent. What could be the issue?

A4: If you observe a peak at the expected mass but without the characteristic 1:1 isotopic pattern for bromine, it is highly likely that this peak corresponds to a compound where the bromine atom has been replaced by another group, or was never incorporated. A common occurrence in some reaction conditions or during ionization in the mass spectrometer is debromination, where the bromine atom is replaced by a hydrogen atom.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Unexpected peaks in the chromatogram - Contamination from solvents, glassware, or previous samples.- Formation of unforeseen byproducts.- Run a blank injection of your mobile phase to identify solvent-related peaks.- Ensure all glassware is thoroughly cleaned.- Analyze the mass spectra of the unexpected peaks to hypothesize their structures. Consider possibilities like dimers, solvent adducts, or products from side reactions of your starting materials.
Poor peak shape or resolution - Inappropriate LC column or mobile phase.- Suboptimal gradient profile.- Column overloading.- Use a high-resolution C18 column suitable for separating aromatic and heterocyclic compounds.- Optimize the mobile phase composition and gradient elution to improve separation.- Inject a smaller sample volume to avoid overloading the column.
No signal for the expected product - Reaction failure.- Incorrect MS ionization parameters.- Compound instability.- Confirm the reaction's success using another analytical technique like Thin Layer Chromatography (TLC).- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure you are in the correct polarity mode (positive ion mode is typical for pyridinic compounds).- Consider the possibility of your compound degrading in the analytical solvent or under the MS conditions.
Ambiguous mass spectra - In-source fragmentation.- Presence of multiple co-eluting compounds.- Reduce the cone voltage or other source parameters to minimize in-source fragmentation.- Improve chromatographic separation to ensure only one compound enters the mass spectrometer at a time.

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the direct electrophilic bromination of the furo[3,2-b]pyridine core using a brominating agent such as N-Bromosuccinimide (NBS).[3]

  • Reaction: Furo[3,2-b]pyridine is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent: N-Bromosuccinimide (1.0 equivalent) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: The reaction is quenched, and the crude product is purified, typically by column chromatography.

LC-MS Method for Byproduct Analysis

This method is designed for the separation and identification of this compound and its potential byproducts.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over a period of 10-15 minutes to elute compounds of varying polarities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Scan Range: m/z 100 - 500.

Visualizations

Synthesis_Pathway FuroPyridine Furo[3,2-b]pyridine Reaction Electrophilic Bromination FuroPyridine->Reaction NBS NBS NBS->Reaction Product This compound Byproduct1 Isomeric Monobromo- furopyridines Byproduct2 Dibromofuropyridines Reaction->Product Major Product Reaction->Byproduct1 Side Reaction (Poor Regioselectivity) Reaction->Byproduct2 Side Reaction (Over-bromination)

Caption: Proposed synthesis pathway of this compound and potential side reactions.

Byproduct_Identification_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data_Analysis Data Analysis CrudeSample Crude Reaction Mixture LC_Separation LC Separation (C18 Column) CrudeSample->LC_Separation ESI ESI Source (Positive Ion Mode) LC_Separation->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC MassSpectra Mass Spectra (Isotopic Pattern) EIC->MassSpectra Identification Byproduct Identification MassSpectra->Identification

Caption: Workflow for the identification of byproducts in the synthesis of this compound by LC-MS.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 6-Bromofuro[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent critical for the cross-coupling of this compound?

The selection of an appropriate base and solvent system is crucial for a successful cross-coupling reaction involving this compound due to several factors. The furo[3,2-b]pyridine core is an electron-deficient heterocyclic system. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of base and solvent can mitigate these effects by influencing the solubility of reactants and intermediates, the activity of the catalyst, and the rate of the key steps in the catalytic cycle, such as oxidative addition and transmetalation. A well-chosen base will facilitate the activation of the coupling partner (e.g., boronic acid in Suzuki coupling) without causing decomposition of the starting materials or products. The solvent affects the stability of the catalytic species and the solubility of the base.[1][2]

Q2: What are the most common side reactions observed during the cross-coupling of this compound and how can they be minimized?

Common side reactions include:

  • Protodebromination (hydrodehalogenation): The bromo group is replaced by a hydrogen atom. This can be minimized by using rigorously degassed solvents, ensuring an inert atmosphere, and carefully selecting the base and reaction temperature.

  • Homocoupling: The coupling partner (e.g., boronic acid or organostannane) couples with itself. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and using a well-defined palladium(0) source can reduce homocoupling.

  • Protodeborylation (in Suzuki coupling): The boronic acid starting material is converted back to the corresponding arene. This can be mitigated by using anhydrous conditions, choosing a suitable base (e.g., K₃PO₄, Cs₂CO₃), and avoiding prolonged reaction times at high temperatures.

Q3: Which palladium catalysts and ligands are recommended for the cross-coupling of this compound?

The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction being performed. For Suzuki and Buchwald-Hartwig reactions with heteroaromatic halides, bulky, electron-rich phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps. Examples include Buchwald ligands like XPhos, SPhos, and RuPhos, as well as other ligands like P(t-Bu)₃.[3][4] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[5][6]

Troubleshooting Guides

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated palladium(0) source like Pd(PPh₃)₄ or a palladacycle precatalyst. Ensure ligands are stored under an inert atmosphere to prevent oxidation.
Poor Choice of Base The base may be too weak or too strong, or it may have poor solubility in the chosen solvent. Screen a variety of bases with different properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). For Suzuki reactions, stronger, non-aqueous bases can sometimes be more effective.
Inappropriate Solvent The solvent may not be suitable for the specific reaction, leading to poor solubility of reactants or catalyst deactivation. Try different solvents or solvent mixtures. For example, in Suzuki couplings, a mixture of an aprotic solvent (e.g., dioxane, toluene, DMF) and water is often used.[1]
Reaction Temperature Too Low The activation energy for the oxidative addition step with the electron-deficient furo[3,2-b]pyridine may be high. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Problem 2: Significant Formation of Side Products
Side Product Troubleshooting Steps
Protodebromination Product This suggests the presence of palladium hydride species. Ensure anhydrous conditions and a rigorously inert atmosphere. Screening different bases and lowering the reaction temperature may also help.
Homocoupling of Coupling Partner This is often caused by oxygen. Improve degassing procedures for solvents and the reaction vessel. Using a direct Pd(0) source can also minimize this side reaction. For Suzuki reactions, ensuring the boronic acid is of high purity can also be beneficial.

Data Presentation: Optimizing Base and Solvent

While specific quantitative data for the cross-coupling of this compound is limited in the literature, the following tables provide representative data for analogous bromopyridine systems to guide your optimization.

Table 1: Effect of Base in Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateBoronic AcidBaseSolventYield (%)
12-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃Toluene/H₂O81[3]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O85[7]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidNa₂CO₃1,4-Dioxane/H₂O75[7]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane/H₂O80[7]

Table 2: Effect of Solvent in Suzuki-Miyaura Coupling

Data for a chloroaryl triflate system, demonstrating general solvent effects.[1]

EntrySolventSelectivity (Chloride vs. Triflate Coupling)
1TolueneHigh for Chloride
2THFHigh for Chloride
3MeCNHigh for Triflate
4DMFHigh for Triflate
5WaterHigh for Chloride
6MethanolHigh for Chloride

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineBaseSolventCatalyst/LigandYield (%)
12-BromopyridineMorpholineNaOtBuToluenePd(OAc)₂ / dppp98[8]
23-Bromo-2-phenylthieno[3,2-b]pyridineAnilineK₃PO₄1,8-CineolePd(OAc)₂ / Xantphos85[9]
3BromobenzeneAnilineKOtBuToluenePd₂(dba)₃ / XPhos87[4]

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkyneBaseSolventCatalyst SystemYield (%)
16-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzeneEt₃NTHFPd(PPh₃)₄ / CuIHigh (not specified)[5]
22-bromopyridinePhenylacetyleneEt₃NToluenePdCl₂(PPh₃)₂ / CuI95[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 10:1, or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling (adapted from a similar system[5])

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (5-15 mol%)

  • CuI (10-30 mol%)

  • Degassed solvent system (e.g., THF/Et₃N 2:1)

Procedure:

  • To a degassed solution of this compound in the solvent system, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (this compound, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup catalyst 3. Catalyst Addition (Palladium Source, Ligand) setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Reagents, Pre-catalyst) start->check_catalyst check_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) start->check_base check_solvent Optimize Solvent System (Dioxane, Toluene, DMF, +/- H₂O) start->check_solvent check_temp Increase Reaction Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere solution Improved Yield check_catalyst->solution check_base->solution check_solvent->solution check_temp->solution check_atmosphere->solution

References

Technical Support Center: Scale-Up Synthesis of Substituted Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of substituted furo[3,2-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Q1: I am observing low yields in the initial coupling reaction to form the furo[3,2-b]pyridine core. What are the likely causes and how can I optimize the reaction?

Low yields during the formation of the furo[3,2-b]pyridine scaffold are a common challenge. The causes can often be traced back to reaction conditions and reagent purity.

Troubleshooting Table: Low Yields in Core Formation

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if starting material persists.[1]
Catalyst Inactivity For palladium-catalyzed reactions, ensure the catalyst is fresh and active. If using Pd/C, ensure it is of high quality.[2][3] Consider using ultrasound irradiation to enhance catalyst activity.[3]
Side Reactions Competing side reactions, such as N-alkylation, can reduce the yield of the desired O-alkylation product. Using a less polar, aprotic solvent may help minimize this.[4]
Impure Reagents The purity of starting materials, such as substituted pyridines and alkynes, is critical. Use freshly purified or distilled reagents to avoid side reactions and catalyst poisoning.[1][4]
Inappropriate Base or Solvent The choice of base and solvent is crucial. For instance, in Sonogashira couplings, a base like triethylamine is commonly used in a solvent such as ethanol.[2][3] For reactions involving deprotonation, a stronger base like sodium hydride in an anhydrous aprotic solvent (e.g., DMF or THF) might be necessary.[4]

Q2: My Dieckmann condensation to form the furo[3,2-b]pyridine ring is failing or resulting in a complex mixture of products. How can I troubleshoot this step?

The Dieckmann condensation is a powerful tool for ring formation, but its success hinges on carefully controlled reaction conditions.

Troubleshooting Table: Dieckmann Condensation Issues

Possible CauseRecommended Solution
Inappropriate Base A strong, non-nucleophilic base is essential for this reaction. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are commonly employed. Ensure the base is used in stoichiometric amounts.[1]
Presence of Moisture The Dieckmann condensation is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Suboptimal Reaction Temperature This reaction is typically performed at elevated temperatures to drive it to completion. The optimal temperature should be determined for the specific substrate.[1]

Q3: I am facing difficulties with the hydrolysis and decarboxylation of the ester group on the furan ring. What could be the issue?

Incomplete hydrolysis or harsh reaction conditions can lead to problems in this step.

Troubleshooting Table: Hydrolysis and Decarboxylation Problems

Possible CauseRecommended Solution
Incomplete Hydrolysis Ensure the ester is fully hydrolyzed to the carboxylic acid, which is necessary for decarboxylation. This can be achieved under acidic or basic conditions. Consider increasing the concentration of the acid or base, or prolonging the reaction time at a moderate temperature.[4]
Product Decomposition The furo[3,2-b]pyridine core can be sensitive to harsh acidic or basic conditions, leading to degradation.[4] Monitor the reaction by TLC and avoid excessively high temperatures or prolonged reaction times.[1]
Inefficient Decarboxylation While the decarboxylation of the resulting β-keto acid is often facile upon heating, the temperature should be optimized to prevent product degradation.[4]

Q4: The purification of my final substituted furo[3,2-b]pyridine is proving to be challenging. What purification strategies can I employ?

The polar nature of many furo[3,2-b]pyridine derivatives can complicate purification by standard silica gel chromatography.

Troubleshooting Table: Purification Challenges

Possible CauseRecommended Solution
Poor Separation on Silica Gel For polar compounds, a polar mobile phase is required. A gradient elution from a less polar to a more polar solvent system is often effective.[1] If standard silica is not providing adequate separation, consider using specialized stationary phases like amino- or cyano-bonded silica.[1]
Tailing of Spots on TLC/Column The basicity of the pyridine ring can cause tailing on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can improve the peak shape.[1]
Product Oiling Out The compound may separate as an oil instead of crystallizing. This can occur if the solution is cooled too rapidly or if it is too concentrated. Try slower cooling or using a more dilute solution.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling and Heteroannulation

This one-pot procedure is a common method for synthesizing 2-substituted furo[3,2-b]pyridines.[2][3]

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[2][3]

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by TLC.[3]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.[2]

Protocol for Hydrolysis and Decarboxylation

This protocol is for the conversion of an ethyl ester to the corresponding ketone.

  • Suspend the crude ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate in concentrated hydrochloric acid.[4]

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting material is no longer visible.[4]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[4]

  • Extract the aqueous layer with dichloromethane (3x volumes).[4]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Furo[3,2-b]pyridin-3(2H)-one.[4]

Visualizing Workflows and Logic

General Synthesis Workflow

G A Starting Materials (e.g., 3-chloro-2-hydroxypyridine, terminal alkyne) B Sonogashira Coupling & Heteroannulation A->B C Crude Furo[3,2-b]pyridine B->C D Purification (Column Chromatography) C->D E Substituent Modification (e.g., Hydrolysis, Decarboxylation) D->E F Final Purified Product E->F

Caption: A generalized workflow for the synthesis of substituted furo[3,2-b]pyridines.

Troubleshooting Low Yields

G A Low Yield Observed B Check Reaction Completion (TLC) A->B C Incomplete B->C D Complete C->D No E Increase Time/Temp C->E Yes F Check Reagent Purity D->F G Impure F->G H Purify Reagents G->H Yes I Pure G->I No J Optimize Catalyst/Solvent/Base I->J

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Reaction Monitoring of 6-Bromofuro[3,2-b]pyridine Functionalization by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the functionalization of 6-Bromofuro[3,2-b]pyridine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of this compound functionalization reactions, providing potential causes and solutions in a question-and-answer format.

Q1: My spots are streaking or tailing on the TLC plate. What could be the cause and how can I fix it?

A1: Spot streaking or tailing is a common issue when working with pyridine derivatives on silica gel TLC plates. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, leading to poor spot shape.

  • Possible Causes:

    • Strong interaction between the basic pyridine nitrogen and acidic silica gel.

    • The sample is too concentrated.

    • The compound is unstable on silica gel.

  • Solutions:

    • Add a basic modifier to the mobile phase: Add a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonia solution to the developing solvent to neutralize the acidic sites on the silica gel.[1]

    • Dilute your sample: Overly concentrated spots can lead to tailing. Dilute the reaction mixture sample before spotting it on the TLC plate.

    • Use a different stationary phase: Consider using TLC plates with a less acidic stationary phase, such as alumina or reverse-phase (C18) plates.

Q2: I'm having trouble visualizing the spots for my starting material and product. What visualization techniques are recommended?

A2: this compound and its derivatives are often UV-active due to their aromatic nature. However, if the spots are faint or not visible under UV light, other visualization methods can be used.

  • Recommended Visualization Methods:

    • UV Light (254 nm): Most commercially available TLC plates contain a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots on a green fluorescent background.[2] This should be the first method you try as it is non-destructive.

    • Iodine Chamber: Place the developed TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is semi-destructive as the spots may fade over time.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Prepare a solution of KMnO₄ in water, dip the TLC plate in it, and gently heat with a heat gun. Spots will appear as yellow to brown on a purple background.

    • p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups. After dipping the plate in the stain, gentle heating is required to develop the colored spots.

Q3: The Rf values of my starting material and product are very close, making it difficult to monitor the reaction progress. What can I do to improve separation?

A3: Poor separation between the starting material and product can be addressed by optimizing the mobile phase.

  • Solutions:

    • Change the solvent polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Try a different solvent system: If changing the polarity of your current system doesn't work, try a completely different solvent mixture. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

    • Use a different stationary phase: As mentioned in Q1, switching to alumina or reverse-phase TLC plates can alter the separation selectivity.

Q4: I see multiple unexpected spots on my TLC plate during a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). What could these be?

A4: Cross-coupling reactions can sometimes lead to side products. TLC is an excellent tool for identifying the complexity of your reaction mixture.

  • Possible Side Products:

    • Homocoupling of the starting material or reagent: For example, in a Sonogashira coupling, you might see the homocoupling of the alkyne.[3] In a Suzuki coupling, homocoupling of the boronic acid can occur.

    • Dehalogenation of the starting material: The bromine atom on this compound could be replaced by a hydrogen atom.

    • Degradation of starting material or product: Some compounds may be unstable under the reaction conditions or on the TLC plate itself.

    • Catalyst-related spots: The palladium catalyst and ligands can sometimes be visible on the TLC plate.

  • Troubleshooting:

    • Run control experiments: Run the reaction without the coupling partner to see if the starting material degrades under the reaction conditions.

    • Use co-spotting: Spot the starting material, the reaction mixture, and a co-spot of both on the same TLC plate. This will help you to definitively identify the starting material spot in your reaction mixture.

    • Optimize reaction conditions: Adjusting the temperature, reaction time, or catalyst loading may help to minimize the formation of side products.

Data Presentation: Representative Rf Values

The following table provides approximate Rf values for this compound and a representative functionalized product in common TLC solvent systems. Note that these values can vary depending on the specific TLC plate, chamber saturation, and temperature.

CompoundSolvent System (v/v)Approximate Rf Value
This compoundHexane / Ethyl Acetate (4:1)0.6
6-Phenylfuro[3,2-b]pyridine (Suzuki Product)Hexane / Ethyl Acetate (4:1)0.4
This compoundDichloromethane / Methanol (98:2)0.8
6-Phenylfuro[3,2-b]pyridine (Suzuki Product)Dichloromethane / Methanol (98:2)0.6

Experimental Protocols

Detailed TLC Protocol for Monitoring this compound Functionalization

This protocol outlines the steps for effectively monitoring the progress of a functionalization reaction of this compound using TLC.

  • Plate Preparation:

    • Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for your samples: typically, one for the starting material (SM), one for the reaction mixture (RM), and one for a co-spot (Co) of both.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Reaction Mixture (RM): Using a capillary tube or micropipette, take a small aliquot of the reaction mixture and dilute it with a volatile solvent.

  • Spotting:

    • Using a clean capillary tube for each sample, spot a small amount of the prepared solutions onto the corresponding marked lanes on the baseline of the TLC plate.

    • For the co-spot lane, first spot the starting material, allow the solvent to evaporate, and then spot the reaction mixture directly on top of the starting material spot.

  • Development:

    • Place a small amount of the chosen mobile phase into a developing chamber with a lid. A piece of filter paper can be placed inside to help saturate the chamber with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., iodine or potassium permanganate) for further visualization.

  • Analysis:

    • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Mandatory Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Shows Unexpected Results streaking Streaking or Tailing Spots? start->streaking poor_separation Poor Separation (Close Rf Values)? streaking->poor_separation No add_base Add Basic Modifier to Mobile Phase streaking->add_base Yes multiple_spots Multiple Unexpected Spots? poor_separation->multiple_spots No change_polarity Adjust Mobile Phase Polarity poor_separation->change_polarity Yes run_controls Run Control Experiments multiple_spots->run_controls Yes end Improved TLC Analysis multiple_spots->end No dilute_sample Dilute Sample add_base->dilute_sample dilute_sample->end change_solvent Try Different Solvent System change_polarity->change_solvent change_solvent->end co_spot Use Co-Spotting Technique run_controls->co_spot optimize_conditions Optimize Reaction Conditions co_spot->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for common TLC issues.

Experimental_Workflow plate_prep 1. Plate Preparation (Draw Baseline) sample_prep 2. Sample Preparation (SM, RM) plate_prep->sample_prep spotting 3. Spotting (SM, RM, Co-spot) sample_prep->spotting development 4. Development (Elute Plate) spotting->development visualization 5. Visualization (UV, Stain) development->visualization analysis 6. Analysis (Calculate Rf, Monitor Progress) visualization->analysis

Caption: Step-by-step TLC experimental workflow.

References

Addressing poor regioselectivity in the synthesis of furo[3,2-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of furo[3,2-b]pyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges related to regioselectivity encountered during experimentation. The furo[3,2-b]pyridine scaffold is a key structural motif in many compounds with significant biological activity, making its regioselective synthesis a critical aspect of drug discovery and development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the furo[3,2-b]pyridine core, and which steps are prone to poor regioselectivity?

Several key methodologies are employed for the synthesis of the furo[3,2-b]pyridine nucleus, primarily involving the formation of the furan ring onto a pre-existing pyridine core.[2] Common strategies include:

  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These reactions, such as the Sonogashira coupling, are powerful tools for forming the furan ring.[2] Poor regioselectivity can arise when the pyridine precursor has multiple potential coupling sites with similar reactivity.

  • Intramolecular Cyclization: This method involves the cyclization of a suitably substituted pyridine derivative. The regioselectivity is determined by which atoms are involved in the ring closure, and can be influenced by the nature of the substituents and reaction conditions.

  • Successive Regioselective Metalations: This technique allows for the controlled functionalization of the furo[3,2-b]pyridine framework at specific positions through sequential lithiation and electrophilic trapping.[3][4] However, achieving high regioselectivity can be challenging due to the relative acidity of different protons on the heterocyclic core.[3]

Q2: How do the electronic properties of the furo[3,2-b]pyridine core influence regioselectivity in functionalization reactions?

The furo[3,2-b]pyridine system consists of an electron-rich furan ring fused to an electron-deficient pyridine ring. This electronic dichotomy governs the reactivity of the different positions:

  • Furan Ring (C2 and C3): Being electron-rich, these positions are susceptible to electrophilic attack and lithiation. The C2 position is often more reactive towards deprotonation due to the higher acidity of the C2-proton.[3]

  • Pyridine Ring (C5, C6, C7): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated. The protons on the pyridine ring are generally more acidic than those on the furan ring.

Q3: My Sonogashira coupling/heteroannulation reaction to form a 2-substituted furo[3,2-b]pyridine is resulting in a mixture of isomers. How can I improve the regioselectivity?

Poor regioselectivity in this one-pot procedure often stems from the initial coupling step. Here are some troubleshooting strategies:

  • Choice of Catalyst and Ligands: The palladium catalyst and its associated ligands play a crucial role. Experimenting with different phosphine ligands can influence the regioselectivity of the oxidative addition step.

  • Reaction Temperature: Lowering the reaction temperature may enhance the selectivity for the desired coupling product.

  • Starting Material Design: Ensure your pyridine starting material has a clear electronic or steric bias to direct the coupling to the desired position. For example, using a 3-chloro-2-hydroxypyridine directs the initial Sonogashira coupling to the 3-position, followed by cyclization to form the furan ring.[2][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Lithiation of the Furo[3,2-b]pyridine Core

  • Problem: Attempting to functionalize a specific position via lithiation results in a mixture of products functionalized at different sites (e.g., C2 vs. C3, or competition on the pyridine ring).

  • Possible Causes & Solutions:

CauseSolution
Incorrect Lithiating Agent For C2-lithiation, n-BuLi is often effective.[3] The use of 2 equivalents of n-BuLi may be required for complete conversion.[3] For other positions, more specialized lithiating agents or directed metalation strategies may be necessary.
Inappropriate Reaction Temperature Temperature control is critical. Lithiation reactions are typically performed at low temperatures (e.g., -20 °C or -78 °C) to prevent scrambling of the lithium position and improve selectivity.[3]
Presence of Competing Acidic Protons The relative acidity of protons on the furo[3,2-b]pyridine core can lead to competitive deprotonation. A detailed study of the metalation conditions is often required to achieve the desired regioselectivity.[3]

.

Troubleshooting Poor Regioselectivity in Lithiation cluster_start Start cluster_cause Identify Cause cluster_solution Implement Solution cluster_outcome Outcome start Poor Regioselectivity in Lithiation cause1 Incorrect Lithiating Agent? start->cause1 cause2 Inappropriate Temperature? start->cause2 cause3 Competing Acidic Protons? start->cause3 solution1 Use n-BuLi for C2-lithiation. Consider 2 equivalents. cause1->solution1 solution2 Maintain low temperature (e.g., -20°C or -78°C). cause2->solution2 solution3 Conduct detailed study of metalation conditions. cause3->solution3 outcome Improved Regioselectivity solution1->outcome solution2->outcome solution3->outcome

Caption: Decision workflow for troubleshooting poor regioselectivity in the lithiation of furo[3,2-b]pyridine.

Issue 2: Low Yield and/or Isomer Formation in Palladium-Catalyzed C-H Activation/Cyclization

  • Problem: Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides results in low yields or a mixture of isomers.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Catalyst System The choice of palladium catalyst and any additives is critical. For this specific transformation, a system like Pd(OAc)₂ with an appropriate oxidant has been shown to be effective.
Inefficient C-H Activation The regioselectivity of C-H activation can be influenced by the electronic and steric properties of the substituents on both the pyridine and phenoxy rings. Modifying these substituents can help direct the cyclization to the desired position.
Decomposition of Starting Material or Product The reaction conditions (temperature, solvent, reaction time) may be too harsh, leading to decomposition. A systematic optimization of these parameters is recommended.

.

Workflow for Pd-Catalyzed C-H Activation/Cyclization start 3-Phenoxypyridine 1-oxide catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) start->catalyst Add activation Intramolecular Dual C-H Activation catalyst->activation cyclization Oxidative Cyclization activation->cyclization product Benzofuro[3,2-b]pyridine 1-oxide cyclization->product deoxygenation Deoxygenation product->deoxygenation final_product Benzofuro[3,2-b]pyridine deoxygenation->final_product

Caption: Experimental workflow for the synthesis of benzofuro[3,2-b]pyridines via Pd-catalyzed C-H activation.

Experimental Protocols

Protocol 1: Regioselective C2-Lithiation of 2-Chlorofuro[3,2-b]pyridine

This protocol is adapted from a procedure for the regioselective lithiation of the furo[3,2-b]pyridine framework.[3]

  • Materials:

    • 2-Chlorofuro[3,2-b]pyridine

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Electrophile of choice

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an argon atmosphere, dissolve 2-chlorofuro[3,2-b]pyridine (1.0 eq) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -20 °C in an appropriate cooling bath.

    • Add n-BuLi (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at -20 °C for the required time (monitor by TLC or LC-MS).

    • Add the desired electrophile (1.2 eq) dropwise at -20 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Sonogashira Coupling/Heteroannulation for 2-Substituted Furo[3,2-b]pyridines

This protocol is based on a method utilizing ultrasound irradiation.[2][5]

  • Materials:

    • 3-chloro-2-hydroxypyridine (1 mmol)

    • Terminal alkyne (1.1 mmol)

    • Ethanol

    • 10% Pd/C

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

    • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Data Presentation

Table 1: Comparison of Regioselective Functionalization Methods for the Furo[3,2-b]pyridine Core

Functionalization MethodTarget PositionKey Reagents/ConditionsReported YieldsReference
LithiationC2n-BuLi, THF, -20 °CGood to excellent[3]
Sonogashira Coupling/HeteroannulationC23-chloro-2-hydroxypyridine, terminal alkyne, Pd/C, CuI, PPh₃, Et₃N, ultrasoundGood[5]
Pd-Catalyzed Dual C-H ActivationFuran Ring Fusion3-phenoxypyridine 1-oxide, Pd(OAc)₂High[6]
Successive LithiationMultiple PositionsStepwise use of lithiating agents and electrophilesGood overall yields[3]

References

Validation & Comparative

A Comparative Guide to C-N Bond Formation: Suzuki-Miyaura vs. Buchwald-Hartwig on 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The furo[3,2-b]pyridine core is a significant heterocyclic motif in medicinal chemistry. The ability to efficiently introduce nitrogen-containing substituents at the 6-position is crucial for the development of novel pharmaceutical agents. Among the various cross-coupling methodologies, the Buchwald-Hartwig amination stands out as the premier choice for C-N bond formation, while the Suzuki-Miyaura coupling is predominantly utilized for C-C bond construction.

Executive Summary

For the synthesis of N-substituted 6-aminofuro[3,2-b]pyridines from 6-Bromofuro[3,2-b]pyridine, the Buchwald-Hartwig amination is the recommended and more established method . It is a powerful and versatile palladium-catalyzed reaction specifically designed for C-N bond formation with a broad substrate scope and high functional group tolerance.[1][2] In contrast, the Suzuki-Miyaura coupling is not the conventional method for creating C-N bonds. While variations exist, they are less general and often require specific nitrogen-containing boron reagents, which are not as readily available as the corresponding amines used in the Buchwald-Hartwig reaction.

Comparative Analysis

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Primary Application Formation of C-N bonds.[1][2]Formation of C-C bonds.
Nitrogen Source Primary or secondary amines.[1][3]Typically nitrogen-containing boronic acids or esters (less common).
Catalyst System Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, BINAP).[4][5]Palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with a phosphine ligand.[6][7]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[4][8]Typically weaker inorganic bases (e.g., K₂CO₃, NaHCO₃, K₃PO₄).[6]
Substrate Scope Broad scope for both the amine and the aryl halide, including various heteroaromatics.[1][9]Primarily for aryl/vinyl boronic acids and aryl/vinyl halides. C-N coupling scope is limited.[10]
Reaction Conditions Generally mild to moderate temperatures (room temperature to ~110 °C).[9][11]Often requires elevated temperatures (80-110 °C).[5][7]
Key Advantage for C-N Formation Highly efficient and general for a wide range of amines.[2]Not advantageous for this transformation.
Potential Challenges Ligand screening may be necessary for optimal results; strong bases can be sensitive to some functional groups.[8][12]Unfavorable reaction pathway for C-N bond formation; potential for competing side reactions.[13]

Catalytic Cycles

The fundamental mechanisms of the two reactions highlight their distinct applications.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination R2NH [Ar-Pd(II)(NHR2)L2]+X- [Ar-Pd(II)(NHR2)L2]+X- Amine Coordination->[Ar-Pd(II)(NHR2)L2]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L2]+X-->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR')2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

While specific experimental data for the C-N coupling on this compound is not available, the following protocols for the Buchwald-Hartwig amination of structurally similar bromopyridines can serve as a robust starting point for optimization.

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol is adapted from established procedures for the amination of bromopyridine derivatives.[4][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, palladium precatalyst, phosphine ligand, and base.

  • Seal the flask, then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 6-aminofuro[3,2-b]pyridine.

Representative Data for Buchwald-Hartwig Amination on Related Heterocycles

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridine derivatives, which can be used as a reference for the reaction with this compound.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001695
3-BromopyridineAnilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane1101288
2-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ / BINAPNaOtBuToluene80460[5]
4-BromopyridineN-Methylaniline[Pd(cinnamyl)Cl]₂ / cataCXium ANaOtBuToluene100298

Conclusion

For the synthesis of N-substituted 6-aminofuro[3,2-b]pyridines, the Buchwald-Hartwig amination is the superior and more practical choice over the Suzuki-Miyaura coupling. Its well-established protocols, broad substrate scope for amines, and high efficiency for C-N bond formation make it the go-to method for this transformation in a drug discovery and development setting. While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, its application in C-N coupling is limited and not as straightforward. Researchers should focus their efforts on optimizing the Buchwald-Hartwig conditions for the this compound scaffold to achieve the desired aminated products efficiently.

References

A Comparative Guide to Alternative Catalysts for Cross-Coupling of 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures. However, the high cost and potential toxicity of palladium have driven the search for more abundant and economical alternatives. This guide provides a comparative overview of nickel, copper, and iron-based catalytic systems as alternatives to palladium for the cross-coupling of 6-Bromofuro[3,2-b]pyridine, a key intermediate in the synthesis of various biologically active compounds.

While direct comparative data for this compound is limited, this guide leverages experimental data from structurally similar and representative substrates, such as 3-bromopyridine, to provide valuable insights into the relative performance of these alternative catalysts.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of palladium, nickel, copper, and iron catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Please note that where data for this compound was unavailable, data for 3-bromopyridine or other relevant brominated N-heterocycles is presented as a reasonable proxy.

Table 1: Suzuki-Miyaura Coupling
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Palladium 6-BromonicotinonitrilePhenylboronic acidK₂CO₃Toluene/H₂O1001285Pd(PPh₃)₄ (not specified)[1]
Nickel 3-ChloropyridinePhenylboronic acidK₃PO₄t-Amyl alcohol1001295NiCl₂(PCy₃)₂ (5)[2]
Iron Aryl ChloridesArylmagnesium bromides-THF/tBuOMe250.5-280-95FeCl₃ (5)[1]
Table 2: Sonogashira Coupling
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Palladium (Cu-free) 3-BromopyridinePhenylacetyleneDABCODMF251.599(AllylPdCl)₂ (2.5)[3]
Copper Aryl iodides/bromidesTerminal alkynesK₂CO₃Water80-High[Cu(PPh₃)₃Cl] on graphene oxide[4]
Palladium/Copper 2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100398Pd(CF₃COO)₂ (2.5) / CuI (5)[5]
Table 3: Heck Coupling
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Palladium 3-Bromo-2-methylpyridineStyreneEt₃NDMF1002478Pd(OAc)₂ (2)[6]
Iron Aryl iodidesOlefins-Poly(ethylene glycol)--GoodIron on acac-functionalized silica[7][8]
Table 4: Buchwald-Hartwig Amination
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Palladium 6-Bromopyridin-3-amineMorpholineLiHMDSTHF6516up to 83Pd₂(dba)₃ / RuPhos[9]
Nickel 3-BromopyridinePiperidineDABCODMA602476Ni(4-tBustb)₃ (10)[10]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on literature procedures and serve as a starting point for optimization with this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromopyridine Derivative[1]
  • Materials: 6-Bromonicotinonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄, K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromonicotinonitrile, phenylboronic acid, K₂CO₃, and the palladium catalyst.

    • Add the degassed toluene/water mixture.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Nickel-Catalyzed Suzuki-Miyaura Coupling of a Chloropyridine[2]
  • Materials: 3-Chloropyridine (1.0 equiv), Phenylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), K₃PO₄ (4.5 equiv), t-Amyl alcohol.

  • Procedure:

    • In a glovebox, combine 3-chloropyridine, phenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a vial.

    • Add t-amyl alcohol and seal the vial.

    • Heat the reaction mixture at 100 °C for 12 hours.

    • After cooling, the reaction mixture can be analyzed by GC-MS and purified by column chromatography.

Palladium-Catalyzed Copper-Free Sonogashira Coupling of a Bromopyridine[3]
  • Materials: 3-Bromopyridine (1.0 equiv), Phenylacetylene (1.1 equiv), (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), DABCO (2.0 equiv), DMF.

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and base to a vial.

    • Add DMF, followed by 3-bromopyridine and phenylacetylene.

    • Stir the reaction at room temperature for 1.5 hours.

    • The reaction can be quenched with water and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • Purify the product by column chromatography.

Nickel-Catalyzed Buchwald-Hartwig Amination of a Bromopyridine[10]
  • Materials: 3-Bromopyridine (1.0 equiv), Piperidine (2.0 equiv), Ni(4-tBustb)₃ (10 mol%), DABCO (1.8 equiv), Zn dust (20 mol%), DMA.

  • Procedure:

    • In a glovebox, combine 3-bromopyridine, Ni(4-tBustb)₃, DABCO, and Zn dust in a vial.

    • Add DMA and then piperidine.

    • Seal the vial and stir the mixture at 60 °C for 24 hours.

    • After cooling, the reaction mixture is worked up and purified by column chromatography.

Visualizing the Catalyst Comparison Workflow

The following diagram illustrates the logical workflow for selecting and evaluating alternative catalysts for the cross-coupling of this compound.

G cluster_0 Catalyst Selection and Evaluation Workflow A Define Target Transformation Cross-Coupling of this compound B Identify Alternative Catalysts (Ni, Cu, Fe) A->B C Literature Search for Protocols & Data (Target Substrate or Analogs) B->C D Experimental Screening (Small-Scale Reactions) C->D E Analyze Performance Metrics (Yield, Time, Temp, TON/TOF) D->E F Select Optimal Catalyst System E->F G Scale-Up and Process Optimization F->G

Caption: Workflow for selecting and optimizing alternative catalysts.

Signaling Pathway of a Generic Cross-Coupling Reaction

The diagram below illustrates a simplified, generic catalytic cycle for a cross-coupling reaction, applicable to catalysts like palladium and nickel.

G cluster_1 Generic Cross-Coupling Catalytic Cycle M0 M(0)L_n M2_RX R-M(II)L_n-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)L_n-R' M2_RX->M2_R_R1 Transmetalation (R'-M') M2_R_R1->M0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for cross-coupling reactions.

References

Reactivity of 6-Bromofuro[3,2-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Among the various methods for derivatization, palladium-catalyzed cross-coupling reactions of halogenated furo[3,2-b]pyridines are paramount. This guide provides a comparative analysis of the reactivity of 6-bromofuro[3,2-b]pyridine with its iodo, chloro, and fluoro analogues in key cross-coupling reactions, supported by generalized experimental data and detailed protocols.

General Reactivity Trends

The reactivity of 6-halofuro[3,2-b]pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1]

Consequently, 6-iodofuro[3,2-b]pyridine is the most reactive substrate, often undergoing coupling at lower temperatures and with shorter reaction times. This compound offers a good balance of reactivity and stability, making it a widely used building block. 6-Chlorofuro[3,2-b]pyridine is less reactive and typically requires more robust catalytic systems and more forcing reaction conditions to achieve high yields. 6-Fluorofuro[3,2-b]pyridine is generally unreactive in these cross-coupling reactions due to the strong C-F bond.

Comparative Data in Cross-Coupling Reactions

While direct side-by-side comparative studies for the complete series of 6-halofuro[3,2-b]pyridines under identical conditions are not extensively available in the literature, we can infer the relative reactivity from studies on analogous halopyridine systems and the fundamental principles of cross-coupling chemistry. The following tables provide an expected comparison of yields and reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Halogen (X) at C6Relative ReactivityTypical Catalyst SystemTypical Temperature (°C)Expected Yield
Iodo (I)Very HighPd(PPh₃)₄, PdCl₂(dppf)60-80Excellent (>90%)
Bromo (Br)HighPd(PPh₃)₄, PdCl₂(dppf)80-100Good to Excellent (70-95%)
Chloro (Cl)ModeratePd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos100-120Moderate to Good (40-80%)
Fluoro (F)Very LowSpecialized catalysts>120Very Low to No Reaction

Table 2: Predicted Comparative Performance in Sonogashira Coupling

Halogen (X) at C6Relative ReactivityTypical Catalyst SystemTypical Temperature (°C)Expected Yield
Iodo (I)Very HighPd(PPh₃)₄/CuIRoom Temp - 50Excellent (>90%)
Bromo (Br)HighPd(PPh₃)₄/CuI50-80Good to Excellent (70-95%)
Chloro (Cl)ModeratePd₂(dba)₃/XPhos/CuI80-110Moderate to Good (40-75%)
Fluoro (F)Very LowSpecialized catalysts>120Very Low to No Reaction

Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination

Halogen (X) at C6Relative ReactivityTypical Catalyst SystemTypical Temperature (°C)Expected Yield
Iodo (I)Very HighPd₂(dba)₃/BINAP80-100Excellent (>90%)
Bromo (Br)HighPd₂(dba)₃/BINAP, Pd(OAc)₂/RuPhos90-110Good to Excellent (70-95%)
Chloro (Cl)ModeratePd₂(dba)₃/BrettPhos, Pd G3 XPhos100-130Moderate to Good (50-85%)
Fluoro (F)Very LowSpecialized catalysts>130Very Low to No Reaction

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Optimal conditions may vary depending on the specific substrates and desired products.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the halofuro[3,2-b]pyridine and a boronic acid or ester.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the 6-halofuro[3,2-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the appropriate temperature (see Table 1) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-Halofuro[3,2-b]pyridine - Boronic Acid - Base B Add Catalyst: - Palladium Precursor - Ligand (if needed) A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Degassed Solvent C->D E Heat & Stir (Monitor by TLC/LC-MS) D->E Reaction Conditions F Cool & Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

This reaction forms a carbon-carbon bond between the halofuro[3,2-b]pyridine and a terminal alkyne.[3]

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-halofuro[3,2-b]pyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Stir the reaction at the appropriate temperature (see Table 2) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[3]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R-X) alkyne_complex R-Pd(II)-C≡CR'(L₂) pd_complex->alkyne_complex Transmetalation (Cu-C≡CR') alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I)

Simplified catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the halofuro[3,2-b]pyridine and a primary or secondary amine.[4][5][6]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the 6-halofuro[3,2-b]pyridine (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu or LiHMDS, 1.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or RuPhos, 2-4 mol%) to a dry Schlenk tube.[5]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (see Table 3) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of 6-halofuro[3,2-b]pyridines in palladium-catalyzed cross-coupling reactions follows the well-established trend of I > Br > Cl > F. This compound represents a versatile and moderately reactive substrate, offering a good compromise between reactivity and stability for the synthesis of diverse libraries of furo[3,2-b]pyridine derivatives. While 6-iodofuro[3,2-b]pyridine provides higher reactivity, its potential instability and higher cost may be considerations. Conversely, the lower reactivity of 6-chlorofuro[3,2-b]pyridine necessitates more specialized and robust catalytic systems. The choice of halogen will therefore depend on the specific synthetic strategy, desired reactivity, and economic considerations of the research program.

References

HPLC vs. GC-MS for Purity Analysis of 6-Bromofuro[3,2-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For novel heterocyclic compounds like 6-Bromofuro[3,2-b]pyridine derivatives, selecting the appropriate analytical technique for purity analysis is paramount to ensure safety and efficacy. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific class of compounds.

Fundamental Principles: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][2][3] The separation is influenced by the analyte's polarity, size, and affinity for the stationary phase.[2] HPLC is particularly well-suited for non-volatile, polar, and thermally labile compounds, making it a versatile technique in pharmaceutical analysis.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1][2] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is primarily based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.

Comparative Analysis: Performance and Applicability

The choice between HPLC and GC-MS for the purity analysis of this compound derivatives depends on the specific properties of the derivative , such as its volatility, thermal stability, and polarity.

ParameterHPLCGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.[1][2]Requires compounds to be volatile and thermally stable.
Sample Derivatization Generally not required.May be necessary for non-volatile or polar compounds.
Sensitivity Dependent on the detector (e.g., DAD, MS), but generally high.Very high, especially with selected ion monitoring (SIM).[4]
Selectivity Moderate to high, depending on the column and detector.[4]Very high, due to mass spectral data providing structural information.[4]
Speed Analysis times can range from 10 to 60 minutes.[5]Typically faster, with analysis times from a few minutes to seconds.[5]
Cost Generally more expensive due to high-pressure pumps and solvent consumption.[5]Lower solvent costs, but the initial instrument cost can be high.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted for the analysis of this compound derivatives, based on methods for similar heterocyclic compounds.[6][7]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[6]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

  • Gradient Elution: A gradient is often used to ensure separation of both polar and non-polar impurities.[6] A typical gradient could be: 10% B to 90% B over 15 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm or determined by the UV spectrum of the compound.[7]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound derivative in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a stock concentration of 1 mg/mL.[6]

  • Prepare a working solution by diluting the stock solution to a final concentration within the linear range of the instrument (e.g., 0.1 mg/mL).[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a starting point for the GC-MS analysis of this compound derivatives, assuming they are sufficiently volatile and thermally stable.

Instrumentation: A standard GC-MS system is used.

GC Conditions:

  • Injection Port: Split/splitless injector. Splitless injection is often preferred for trace analysis.[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points.[4] A typical program could be: initial temperature of 100°C for 1 minute, then ramp at 20°C/min to 160°C.[8]

  • Column: A capillary column such as a ZB-624 (60 m x 0.25 mm ID, 1.40 µm film thickness) or similar is suitable.[8]

MS Conditions:

  • Ionization Mode: Electron Impact (EI).[4]

  • Mass Analyzer: Quadrupole.

  • Scan Range: A suitable mass range to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

Sample Preparation:

  • Accurately weigh the sample (e.g., 10 mg).

  • Dissolve the sample in a suitable volatile solvent (e.g., 10 mL of dichloromethane or ethyl acetate).[9]

Data Analysis: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of the this compound derivative, and any impurity peaks can be tentatively identified based on their mass spectra.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: General experimental workflow for purity analysis by HPLC.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in GC Column inject_gc->separate_gc detect_ms MS Detection separate_gc->detect_ms integrate_tic Integrate TIC detect_ms->integrate_tic identify Identify Peaks (Mass Spectra) integrate_tic->identify calculate_gc Calculate % Purity identify->calculate_gc Method_Selection start Start: Purity Analysis of This compound Derivative volatile Is the compound volatile and thermally stable? start->volatile gcms Use GC-MS volatile->gcms Yes hplc Use HPLC volatile->hplc No derivatize Consider derivatization for GC-MS hplc->derivatize

References

Validating the Structure of 6-Bromofuro[3,2-b]pyridine Products: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of synthetic chemistry and drug development. For heterocyclic compounds such as 6-Bromofuro[3,2-b]pyridine, a versatile building block in medicinal chemistry, precise structural validation is paramount to ensure the reliability of subsequent biological and pharmacological evaluations. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with X-ray crystallography for the structural elucidation of the furo[3,2-b]pyridine scaffold, supported by experimental data and detailed protocols.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules with overlapping signals, 1D NMR spectra can be challenging to interpret definitively. 2D NMR techniques provide an additional dimension of information by correlating nuclear spins, revealing connectivity and spatial relationships between atoms within a molecule. This multi-dimensional approach is often sufficient to unambiguously determine the complete chemical structure.

The three most common and powerful 2D NMR experiments for structural elucidation of organic molecules are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within a spin system.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is invaluable for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for connecting different spin systems and identifying quaternary carbons.[1]

Case Study: Structural Validation of a Furo[3,2-b]pyridine Derivative

Experimental Protocols

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

NMR Data Acquisition: 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a furo[3,2-b]pyridine scaffold, based on published data for similar structures.

Table 1: ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-159.1H5, H7
3-80.9H2-NH₂, H5
3a-145.3H2, H5
58.95 (m)120.1C3a, C6, C7
6-115.1H5, H7
7-142.2H5
7a-148.0H2, H7
2-C=O-163.0H2-NH₂
2-NH₂7.5 (br s)-C2, C2-C=O

Note: Data is based on a published derivative and serves as an illustrative example.

Interpretation of 2D NMR Data:

  • COSY: A COSY spectrum would show a correlation between the protons on the pyridine ring, for instance, between H-5 and H-7 if they were adjacent and coupled.

  • HSQC: The HSQC spectrum directly links each proton to the carbon it is attached to. For example, the signal at 8.95 ppm would show a cross-peak with the carbon signal at 120.1 ppm, confirming the assignment of C-5.

  • HMBC: The HMBC spectrum is critical for piecing together the entire structure. For example, correlations from the proton at H-5 to carbons C-3a, C-6, and C-7 would confirm the connectivity around the pyridine and furan rings. Similarly, correlations from the NH₂ protons to the carbonyl carbon and C-2 would unequivocally establish the position of the carboxamide group.

Visualizing the 2D NMR Workflow

The logical flow of a 2D NMR-based structural validation can be represented as follows:

G 2D NMR Structural Validation Workflow A Purified Compound B 1D NMR (¹H, ¹³C) A->B C COSY B->C D HSQC B->D E HMBC B->E F Data Integration & Analysis C->F D->F E->F G Structure Elucidation F->G

A streamlined workflow for 2D NMR-based structural elucidation.

Comparison with an Alternative: X-ray Crystallography

Single-crystal X-ray crystallography is another powerful technique for determining the three-dimensional structure of a molecule. It provides a detailed and unambiguous atomic-level picture of the molecule in the solid state.

Table 2: Comparison of 2D NMR and X-ray Crystallography for Structural Validation

Feature2D NMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolid (single crystal)
Information Connectivity, stereochemistry, conformation in solutionPrecise 3D structure, bond lengths, bond angles in the solid state
Sample Amount mg rangeµg to mg range
Throughput Relatively highCan be time-consuming (crystal growth)
Key Advantage Provides information on the molecule's structure and dynamics in a biologically relevant solution state.Provides an unambiguous and highly detailed structural model.
Limitation Can be complex to interpret for very large or conformationally flexible molecules.Requires a high-quality single crystal, which can be difficult to obtain.

Logical Framework for Choosing a Validation Method

The choice between 2D NMR and X-ray crystallography often depends on the specific research question and the nature of the compound.

G Decision-Making for Structural Validation Start Need for Structural Validation Crystal Can a single crystal be grown? Start->Crystal Solution Is solution-state conformation important? Crystal->Solution Yes NMR Perform 2D NMR Crystal->NMR No Xray Perform X-ray Crystallography Solution->Xray No Both Use both techniques for comprehensive analysis Solution->Both Yes

A decision tree for selecting the appropriate structural validation method.

Conclusion

For the structural validation of this compound and its derivatives, 2D NMR spectroscopy is an indispensable tool. A combination of COSY, HSQC, and HMBC experiments can provide a complete and unambiguous assignment of the chemical structure in solution. While X-ray crystallography offers a definitive solid-state structure, its reliance on single crystal formation can be a limiting factor. For a comprehensive understanding of a molecule's properties, especially for those intended for biological applications, leveraging both 2D NMR and X-ray crystallography provides the most complete picture of its structure and conformational dynamics.

References

A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions of 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry.[1] The efficient synthesis of derivatives from this core structure, often starting from 6-bromofuro[3,2-b]pyridine, is crucial for drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful methods for this purpose. The choice of phosphine ligand is paramount for achieving high yields and reaction efficiency, especially with heterocyclic substrates that can inhibit the catalyst.[2][3]

This guide provides a comparative overview of different classes of phosphine ligands for the cross-coupling of this compound, supported by representative experimental data and detailed protocols. The data presented here is synthesized from studies on analogous heterocyclic systems to provide a predictive framework for ligand selection in the absence of a direct comparative study on this specific substrate.

Ligand Selection and Performance Overview

The performance of a phosphine ligand in a cross-coupling reaction is dictated by its steric and electronic properties.[4] For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][6]

Here, we compare three classes of widely used phosphine ligands:

  • Buchwald Biaryl Phosphine Ligands: Known for their broad applicability and high reactivity.[5]

  • P-Bridged Biaryl Phosphine Ligands: A newer class of rigid ligands showing high efficiency.[2][7]

  • Trialkylphosphines: Simple, electron-rich ligands.[6]

Table 1: Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃K₃PO₄Toluene1001292
SPhos Pd₂(dba)₃K₃PO₄Toluene1001288
Phobane-type Ligand 1 Pd(OAc)₂KOHTHFRT1285
P(t-Bu)₃ Pd₂(dba)₃K₂CO₃DME851675

Note: The data presented is representative and based on typical yields for similar heterocyclic substrates.

Table 2: Comparative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of this compound with Morpholine
LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
BrettPhos Pd-precatalystLiHMDSTHF651689
RuPhos Pd-precatalystLiHMDSTHF651685
(1-Ad)₂P(O)H Pd₂(dba)₃K₂CO₃Toluene1002478
PPh₃ Pd(OAc)₂Cs₂CO₃Dioxane1102445

Note: The data presented is representative and based on typical yields for similar heterocyclic substrates.

Experimental Protocols

All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[8]

General Protocol for Suzuki-Miyaura Coupling

To a dried Schlenk tube, this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol) are added. The tube is evacuated and backfilled with argon. The palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%) are then added, followed by the anhydrous solvent (5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precatalyst (e.g., BrettPhos precatalyst, 4 mol%), this compound (1.0 mmol), and a stir bar. The amine (1.2 mmol) and anhydrous solvent (e.g., THF, 3 mL) are added, followed by the base (e.g., LiHMDS, 2.5 mmol, 1 M in THF).[8] The vial is sealed and heated at the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction of this compound.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Partner + Base ReactionVessel Inert Atmosphere (Ar or N2) Heating & Stirring Reactants->ReactionVessel Catalyst Pd Source + Phosphine Ligand Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Quench Quenching ReactionVessel->Quench Cooling Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: General workflow for the cross-coupling of this compound.

Signaling Pathway and Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The selection of an appropriate phosphine ligand is critical for the successful cross-coupling of this compound. Bulky and electron-rich biaryl phosphine ligands, such as those from the Buchwald family (XPhos, SPhos, BrettPhos, RuPhos), generally provide superior performance for these challenging substrates. While direct comparative data for this compound is limited, the trends observed with other heterocyclic systems strongly suggest that these ligands will be highly effective. The provided protocols offer a robust starting point for the optimization of these important synthetic transformations.

References

Benchmarking New Synthetic Routes for Furo[3,2-b]pyridines Against Established Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, owing to its presence in numerous biologically active compounds. Notably, derivatives of this scaffold have emerged as potent inhibitors of key therapeutic targets, including Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. The development of efficient and versatile synthetic routes to access this core structure is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of new drug candidates.

This guide provides an objective comparison of new and established synthetic methodologies for the preparation of furo[3,2-b]pyridines. We present a summary of quantitative data, detailed experimental protocols for key methods, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting the most appropriate synthetic strategy for their needs.

Comparative Analysis of Synthetic Routes

The synthesis of the furo[3,2-b]pyridine core can be broadly categorized into established methods, such as those involving intramolecular cyclization of substituted pyridines, and newer techniques that leverage advances in catalysis and reaction conditions. Here, we compare four key strategies: the Dieckmann Condensation, the Sonogashira Coupling and Cyclization, the Palladium-Catalyzed Dual C-H Activation, and the Ultrasound-Assisted Sonogashira Coupling.

Data Presentation

The following tables summarize the key performance indicators for each synthetic route, including reaction yields, times, and general conditions. This allows for a direct comparison of the efficiency and practicality of each method.

Table 1: Established Synthetic Routes

MethodStarting MaterialsKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Dieckmann CondensationEthyl 3-hydroxypicolinate, Ethyl bromoacetateSodium hydride, Toluene80-904-6~75 (for cyclized product)[1]
Sonogashira Coupling2-Amino-3-bromopyridine, Terminal alkynePd(CF₃COO)₂, PPh₃, CuI, Et₃N1003up to 98[2]

Table 2: New Synthetic Routes

MethodStarting MaterialsKey ReagentsTemperature (°C)TimeYield (%)Reference
Pd-Catalyzed Dual C-H Activation3-Phenoxypyridine 1-oxidesPd(OAc)₂, Ag₂O5045 minup to 100[3]
Ultrasound-Assisted Sonogashira Coupling3-Chloro-2-hydroxypyridine, Terminal alkyne10% Pd/C, CuI, PPh₃, Et₃NRoom Temp.VariesGood to excellent[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for an established and a new synthetic route.

Established Method: Synthesis of Furo[3,2-b]pyridin-3-ol via Dieckmann Condensation[1]

This three-step synthesis begins with the O-alkylation of ethyl 3-hydroxypicolinate, followed by an intramolecular Dieckmann condensation to form the furo[3,2-b]pyridine ring system, and concludes with hydrolysis and decarboxylation.

Step 1: O-Alkylation

  • To a stirred solution of ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone, combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Intramolecular Dieckmann Condensation

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous toluene.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the product from Step 1 (1.0 eq) in anhydrous toluene to the cooled suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 and extract with ethyl acetate.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To a round-bottom flask, add the crude product from Step 2 (1.0 eq) and aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Furo[3,2-b]pyridin-3-ol.

  • The product can be further purified by recrystallization.

New Method: Ultrasound-Assisted Sonogashira Coupling for 2-Substituted Furo[3,2-b]pyridines[4][6]

This one-pot method provides a convenient synthesis of 2-substituted furo[3,2-b]pyridines via sequential C-C coupling and C-O bond formation, accelerated by ultrasound irradiation.

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways where furo[3,2-b]pyridines have shown activity, as well as a generalized experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Synthetic Route (e.g., Sonogashira, Dieckmann) start->reaction product Crude Furo[3,2-b]pyridine reaction->product purification Column Chromatography / Recrystallization product->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis screening In vitro Assays (e.g., Kinase Inhibition) analysis->screening data Data Analysis (IC50, SAR) screening->data

Caption: A generalized experimental workflow for the synthesis and evaluation of furo[3,2-b]pyridine derivatives.

clk_pathway cluster_nucleus Nucleus CLKs CLKs (Cdc-like kinases) SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Activation mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Furo_pyridine Furo[3,2-b]pyridine Inhibitor Furo_pyridine->CLKs Inhibition

Caption: The role of Furo[3,2-b]pyridines as inhibitors of the Cdc-like kinase (CLK) signaling pathway, which is crucial for pre-mRNA splicing.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO (Smoothened) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU Hh_ligand Hedgehog Ligand (e.g., SHH) Hh_ligand->PTCH1 GLI GLI Proteins SUFU->GLI Sequestration GLI_active Active GLI Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Furo_pyridine Furo[3,2-b]pyridine Modulator Furo_pyridine->SMO Modulation

Caption: Furo[3,2-b]pyridines as modulators of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation.

References

A Comparative Guide to the In Vitro Biological Activity of Furo[3,2-b]pyridine Derivatives and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, giving rise to derivatives with significant potential as potent and selective inhibitors of key biological targets implicated in various diseases, notably cancer. This guide provides an objective comparison of the in vitro biological activity of furo[3,2-b]pyridine derivatives against known inhibitors, supported by experimental data and detailed protocols. The 6-bromo-furo[3,2-b]pyridine moiety serves as a versatile synthetic intermediate for the development of these biologically active molecules.[1]

Targeting Cdc-like Kinases (CLKs)

Furo[3,2-b]pyridine derivatives have emerged as potent inhibitors of Cdc-like kinases (CLKs), a family of dual-specificity kinases crucial for the regulation of pre-mRNA splicing.[2][3][4] Dysregulation of CLK activity is associated with various cancers, making them an attractive therapeutic target.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a representative furo[3,2-b]pyridine derivative, MU1210, against various CLK isoforms, compared to the well-characterized CLK inhibitor, TG003.

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)Reference
MU1210 (Furo[3,2-b]pyridine derivative) 82012[5]
TG0032020015[2]

Note: IC50 values are sourced from multiple publications and may have been determined using different assay conditions. Direct comparison should be made with caution.

CLK Signaling Pathway and Inhibition

CLK_Signaling_Pathway Furo_Pyridine_Derivatives Furo[3,2-b]pyridine Derivatives CLKs CLKs Furo_Pyridine_Derivatives->CLKs inhibits mRNA mRNA Translation Translation mRNA->Translation Protein Protein Translation->Protein

Modulating the Hedgehog Signaling Pathway

The furo[3,2-b]pyridine scaffold has also been identified as a source of modulators for the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of this pathway is a known driver in several types of cancer.

Comparative Inhibitory Activity

The inhibitory activity of furo[3,2-b]pyridine derivatives against the Hedgehog pathway can be compared to known inhibitors that target the Smoothened (SMO) receptor, a key component of the pathway.

CompoundTargetIC50 (nM)Reference
Furo[3,2-b]pyridine Derivatives Hedgehog PathwaySub-micromolar modulators[3]
Vismodegib (GDC-0449)SMO3
Sonidegib (LDE225)SMO12.7 (in HEPM cells)[6]
CyclopamineSMO46

Note: The specific IC50 values for furo[3,2-b]pyridine derivatives as Hedgehog pathway inhibitors are not as extensively documented in the public domain as their CLK inhibitory activity.

Hedgehog Signaling Pathway and Inhibition

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active GLI (active) GLI->GLI_active translocates Target_Genes Target Gene Expression GLI_active->Target_Genes activates Hedgehog_Ligand Hedgehog Ligand (Shh) Hedgehog_Ligand->PTCH1 Furo_Pyridine_Derivatives Furo[3,2-b]pyridine Derivatives Furo_Pyridine_Derivatives->SMO modulates

Anticancer Activity

The inhibition of key signaling pathways like CLK and Hedgehog by furo[3,2-b]pyridine derivatives translates to potent anticancer activity. Their efficacy is often compared to standard chemotherapeutic agents like Doxorubicin.

Comparative Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Reference
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8[6]
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6[6]
DoxorubicinMCF-7Breast Cancer~2.35 - 4.57[6]
DoxorubicinHCT-116Colon Cancer~2.11[6]
DoxorubicinHeLaCervical Cancer~2.35[6]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a framework for determining the in vitro inhibitory activity of test compounds against a target kinase.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Test Compound) Start->Reagent_Prep Reaction_Setup Reaction Setup (Combine Kinase, Substrate, and Test Compound) Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation Incubation (e.g., 30°C for 60 min) Initiation->Incubation Termination Terminate Reaction (Add Stop Solution) Incubation->Termination Detection Detection of Substrate Phosphorylation Termination->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Dilute the target kinase and its specific substrate to desired concentrations in the kinase buffer.

  • Prepare a serial dilution of the test compounds (e.g., furo[3,2-b]pyridine derivatives) and known inhibitors in DMSO.

  • Prepare a solution of ATP in kinase buffer.

2. Reaction Setup:

  • In a 96-well or 384-well plate, add the kinase, substrate, and diluted test compounds or known inhibitors.

  • Include positive controls (no inhibitor) and negative controls (no kinase).

3. Reaction Initiation and Incubation:

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

4. Reaction Termination and Detection:

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds (e.g., furo[3,2-b]pyridine derivatives) and a known cytotoxic drug (e.g., Doxorubicin).

  • Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

A Comparative Guide to Isotopic Labeling of 6-Bromofuro[3,2-b]pyridine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isotopic labeling of novel heterocyclic compounds is a cornerstone of modern mechanistic studies in drug discovery and development. Understanding reaction mechanisms, elucidating metabolic pathways, and quantifying molecular interactions often rely on the strategic incorporation of stable or radioactive isotopes. This guide provides a comparative overview of potential isotopic labeling strategies for 6-Bromofuro[3,2-b]pyridine, a significant heterocyclic scaffold.[1][2] While specific experimental data for the isotopic labeling of this exact molecule is not extensively available in public literature, this guide draws upon established methodologies for structurally similar pyridine-containing heterocycles to provide a robust framework for researchers.

The comparison will focus on three primary isotopic labeling approaches: Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) labeling. These isotopes are invaluable for their applications in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and for probing kinetic isotope effects.[3][]

Comparative Analysis of Isotopic Labeling Methods

The choice of isotopic label and the method of incorporation are dictated by the specific research question. For mechanistic studies, researchers might be interested in tracing the fate of a particular atom, understanding bond cleavage events, or quantifying metabolic turnover.

Isotope Labeling Method Typical Application in Mechanistic Studies Advantages Challenges
Deuterium (²H) C-H Activation/ExchangeProbing kinetic isotope effects, elucidating reaction mechanisms, improving metabolic stability (ADME studies).[5][6]Relatively low cost of deuterium sources (e.g., D₂O), numerous established catalytic methods.[7]Potential for incomplete or non-selective labeling, requiring careful optimization of reaction conditions.
Carbon-13 (¹³C) De novo synthesis using ¹³C-labeled precursorsTracing carbon backbones in metabolic pathways, elucidating reaction mechanisms through NMR and MS analysis.[8][9]Provides precise information on carbon atom fate, powerful tool for flux analysis.[9]Can require lengthy and complex multi-step syntheses, higher cost of ¹³C-labeled starting materials.[10]
Nitrogen-15 (¹⁵N) Nitrogen Isotope Exchange (e.g., Zincke reaction)Studying nitrogen metabolism, characterizing nitrogen-containing reaction intermediates, enhancing NMR signals.[10][11]Can be introduced late-stage into the synthesis, high isotopic enrichment achievable.[11]Methods may not be compatible with all functional groups present on the substrate.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of isotopic labeling studies. Below are representative methodologies for each type of labeling, adapted for the this compound scaffold based on established procedures for other pyridine derivatives.

1. Deuterium Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

This method is widely used for the deuteration of aromatic and heteroaromatic compounds.

  • Reaction:

2. Carbon-13 Labeling via De Novo Synthesis

De novo synthesis provides unambiguous placement of the isotopic label. For this compound, a plausible route could involve the construction of the furo[3,2-b]pyridine core using a ¹³C-labeled precursor.

  • Retrosynthetic Approach: A potential disconnection for introducing a ¹³C label into the furan ring of this compound could start from a labeled 2-halopyridine and a labeled furan precursor.

  • Illustrative Protocol (Final Cyclization Step):

    • A ¹³C-labeled 3-alkynyl-2-hydroxypyridine intermediate is subjected to a palladium- or copper-catalyzed intramolecular cyclization.

    • For instance, the labeled pyridine derivative (1 equivalent) is dissolved in a solvent like DMF or toluene.

    • A catalyst such as Pd(PPh₃)₄ (5 mol%) and a co-catalyst like CuI (10 mol%) are added, followed by a base (e.g., Et₃N, 2 equivalents).

    • The reaction is heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

    • The final ¹³C-labeled this compound is purified by chromatography.

3. Nitrogen-15 Labeling via Zincke Reaction and Ring Closure

This method allows for the direct replacement of the nitrogen atom in the pyridine ring. [10][11]

  • Reaction:

  • Protocol:

    • The starting this compound (1 equivalent) is reacted with 2,4-dinitrochlorobenzene (Zincke's reagent) in a suitable solvent to form the corresponding Zincke salt.

    • The isolated Zincke salt is then treated with a source of ¹⁵N, such as ¹⁵NH₄Cl (1.5-3 equivalents), in the presence of a base (e.g., triethylamine) in a polar solvent like ethanol or acetonitrile.

    • The reaction mixture is heated to reflux for several hours to facilitate the ring-opening and subsequent ring-closure with the labeled nitrogen.

    • After completion, the reaction is cooled, and the product is extracted with an organic solvent.

    • Purification by column chromatography affords the ¹⁵N-labeled this compound.

    • Isotopic incorporation is quantified by high-resolution mass spectrometry.

Visualizing Experimental Workflows and Mechanistic Concepts

Diagrams are essential for visualizing complex experimental workflows and conceptual relationships in mechanistic studies.

experimental_workflow cluster_deuterium Deuterium Labeling cluster_carbon Carbon-13 Labeling cluster_nitrogen Nitrogen-15 Labeling start_d This compound reagents_d [Ir(cod)(IMes)Cl], D₂O reaction_d Hydrogen Isotope Exchange start_d->reaction_d reagents_d->reaction_d purification_d Purification (Chromatography) reaction_d->purification_d product_d ²H-labeled This compound purification_d->product_d analysis_d Analysis (NMR, MS) product_d->analysis_d start_c ¹³C-labeled Precursor reagents_c Pd(PPh₃)₄, CuI, Base reaction_c De Novo Synthesis (Cyclization) start_c->reaction_c reagents_c->reaction_c purification_c Purification (Chromatography) reaction_c->purification_c product_c ¹³C-labeled This compound purification_c->product_c analysis_c Analysis (NMR, MS) product_c->analysis_c start_n This compound reagents_n Zincke's Reagent, ¹⁵NH₄Cl reaction_n Nitrogen Isotope Exchange start_n->reaction_n reagents_n->reaction_n purification_n Purification (Chromatography) reaction_n->purification_n product_n ¹⁵N-labeled This compound purification_n->product_n analysis_n Analysis (MS) product_n->analysis_n

Figure 1: Comparative workflow for the isotopic labeling of this compound.

mechanistic_study labeled_compound Isotopically Labeled This compound biological_system Biological System (e.g., Enzyme, Cell Culture) labeled_compound->biological_system Introduction analytical_tech Analytical Techniques (NMR, MS, PET) biological_system->analytical_tech Sample Analysis data_analysis Data Analysis and Interpretation analytical_tech->data_analysis Data Acquisition mechanistic_insight Mechanistic Insight (Pathway, Kinetics, Metabolite ID) data_analysis->mechanistic_insight Conclusion

Figure 2: Logical flow of a mechanistic study using an isotopically labeled compound.

Alternative Scaffolds for Mechanistic Studies

When direct labeling of the target compound is challenging, or for comparative purposes, researchers often turn to alternative, well-characterized heterocyclic scaffolds.

Alternative Scaffold Key Features Common Labeling Approaches Relevance to this compound
Quinoline Bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring.Hydrogen isotope exchange, de novo synthesis.Shares the pyridine core, providing a good model for studying reactions involving the nitrogen atom and adjacent carbons.
Indole Bicyclic aromatic heterocycle with a pyrrole ring fused to a benzene ring.C-H activation, deuterated precursors.While not a pyridine derivative, it is a common pharmacophore and serves as a comparison for general heterocyclic reactivity.
Benzofuran Bicyclic aromatic heterocycle with a furan ring fused to a benzene ring.Oxygen-18 labeling, de novo synthesis with labeled precursors.Provides a model for studying the reactivity and metabolism of the furan portion of this compound.

Conclusion

The isotopic labeling of this compound is a critical step for in-depth mechanistic studies. While direct experimental data for this specific molecule is emerging, a wealth of knowledge from the labeling of other pyridine-containing heterocycles provides a strong foundation for developing successful labeling strategies. The choice between deuterium, carbon-13, and nitrogen-15 labeling will depend on the specific scientific question being addressed. By carefully selecting the appropriate isotope and labeling methodology, researchers can gain invaluable insights into the chemical and biological behavior of this important heterocyclic scaffold.

References

A Comparative Guide to the Synthesis of 6-Bromofuro[3,2-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic pathways to the versatile heterocyclic scaffold, 6-Bromofuro[3,2-b]pyridine, reveals key differences in cost-effectiveness, reaction complexity, and overall efficiency. This guide provides a detailed comparison of a Sonogashira coupling-based approach and a Dieckmann condensation strategy, offering experimental protocols and quantitative data to inform synthetic route selection in research and drug development settings.

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, and its 6-bromo derivative serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules through further functionalization. The selection of an optimal synthetic pathway is paramount for time and resource management in the laboratory. This guide evaluates two prominent synthetic routes to this compound, providing a comprehensive cost-effectiveness analysis based on starting material costs, reaction yields, and process complexity.

Pathway 1: Sonogashira Coupling and Cyclization Followed by Bromination

This contemporary approach involves the palladium-catalyzed Sonogashira cross-coupling of a functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furo[3,2-b]pyridine core. The final step is the selective bromination of the heterocyclic product.

Pathway 2: Dieckmann Condensation and Subsequent Bromination

A more classical approach, this pathway utilizes a Dieckmann condensation of a diester intermediate, derived from a substituted picolinate, to construct the fused furan ring. The resulting furo[3,2-b]pyridinol is then converted to the target molecule via bromination.

Comparative Cost-Effectiveness Analysis

To provide a clear comparison, a cost analysis for the synthesis of 10 mmol of this compound via each pathway is presented below. Prices of reagents are based on commercially available listings from major chemical suppliers and may vary.

Table 1: Cost-Effectiveness Comparison of Synthetic Pathways

ParameterPathway 1: Sonogashira CouplingPathway 2: Dieckmann Condensation
Starting Materials 3-Chloro-2-hydroxypyridine, EthynyltrimethylsilaneEthyl 3-hydroxypicolinate, Ethyl bromoacetate
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide, Triethylamine, N-BromosuccinimidePotassium carbonate, Sodium hydride, Hydrochloric acid, N-Bromosuccinimide
Overall Yield (Estimated) ~60-70%~50-60%
Number of Steps 34
Estimated Cost per 10 mmol $150 - $250$100 - $180
Advantages Higher overall yield, fewer steps.Lower cost of starting materials, well-established reactions.
Disadvantages Higher cost of catalyst and some starting materials, requires inert atmosphere.More steps, lower overall yield, use of hazardous reagents (NaH).

Experimental Protocols

Pathway 1: Sonogashira Coupling and Cyclization

Step 1a: Synthesis of Furo[3,2-b]pyridine via Sonogashira Coupling

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water is added ethynyltrimethylsilane (1.2 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), copper(I) iodide (0.1 eq), and a base such as triethylamine (2.0 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with aqueous ammonium chloride and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is then treated with a desilylating agent (e.g., TBAF) and subjected to intramolecular cyclization, which can be promoted by a base or a transition metal catalyst, to yield furo[3,2-b]pyridine.

  • Purification is achieved by column chromatography on silica gel.

  • Expected Yield: 70-80%.

Step 1b: Bromination of Furo[3,2-b]pyridine

  • To a solution of furo[3,2-b]pyridine (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride, N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

  • Expected Yield: 85-95%.[1][2][3]

Pathway 2: Dieckmann Condensation

Step 2a: O-Alkylation of Ethyl 3-hydroxypicolinate

  • To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in acetone is added potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

  • The reaction mixture is heated to reflux for 6-8 hours.

  • After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to give ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate.

  • Expected Yield: 80-90%.[4]

Step 2b: Intramolecular Dieckmann Condensation

  • The diester from the previous step (1.0 eq) is dissolved in anhydrous toluene.

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, is used in the next step without further purification.

  • Expected Yield: 70-80%.[4]

Step 2c: Hydrolysis and Decarboxylation

  • The crude product from the Dieckmann condensation is heated at reflux in a mixture of acetic acid and hydrochloric acid for 4-6 hours.

  • The reaction mixture is cooled and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product, furo[3,2-b]pyridin-3-ol, is extracted with an organic solvent, dried, and concentrated.

  • Purification is achieved by recrystallization or column chromatography.

  • Expected Yield: 80-90%.[4]

Step 2d: Bromination

  • The bromination of the resulting furo[3,2-b]pyridinol can be achieved using a suitable brominating agent such as N-Bromosuccinimide, following a similar procedure to Step 1b. The hydroxyl group may require protection prior to bromination to avoid side reactions.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_path1 Pathway 1: Sonogashira Coupling cluster_path2 Pathway 2: Dieckmann Condensation P1_Start 3-Chloro-2-hydroxypyridine + Ethynyltrimethylsilane P1_Int1 Furo[3,2-b]pyridine P1_Start->P1_Int1 Sonogashira Coupling & Cyclization P1_End This compound P1_Int1->P1_End Bromination (NBS) P2_Start Ethyl 3-hydroxypicolinate + Ethyl bromoacetate P2_Int1 Diester Intermediate P2_Start->P2_Int1 O-Alkylation P2_Int2 Furo[3,2-b]pyridin-3-ol P2_Int1->P2_Int2 Dieckmann Condensation, Hydrolysis & Decarboxylation P2_End This compound P2_Int2->P2_End Bromination

References

Safety Operating Guide

Prudent Disposal of 6-Bromofuro[3,2-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the proper disposal of 6-Bromofuro[3,2-b]pyridine based on general principles for halogenated heterocyclic compounds. However, a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must obtain the SDS from the supplier for definitive and detailed disposal instructions. The following procedures should be considered a conservative, safety-first approach in the absence of specific manufacturer guidance.

The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This compound, as a halogenated organic compound, requires careful handling and disposal through designated hazardous waste streams. Adherence to institutional and regulatory guidelines is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • A properly fitting laboratory coat

All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

**Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. On-site chemical treatment is not recommended without validated protocols due to the potential for hazardous reactions and byproducts.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure or surplus compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials, weighing paper), and used PPE.

  • Segregate as Halogenated Waste: this compound is a halogenated organic compound. It is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[1] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[1][2]

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent environmental contamination and ensure safe transport.

Waste TypeRecommended Container
Solid Waste (e.g., unused compound, contaminated gloves, weigh paper)A clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed except when adding waste.
Liquid Waste (e.g., solutions containing the compound)A dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Ensure the container is compatible with the solvents used. The container must be kept closed at all times except when waste is being actively added.[2] The solvent waste may not contain more than 10% water.[3]
Sharps Waste (e.g., contaminated needles, broken glass)A designated, puncture-proof sharps container.

Step 3: Labeling and Documentation

Accurate labeling is a critical compliance and safety step.

  • Proper Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste."[2]

  • Identify Contents: Clearly list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.[2]

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 4: Storage Pending Disposal

  • Designated Storage Area: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[4]

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks.

  • Segregation: Store containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[5]

Step 5: Arranging for Professional Disposal

  • Contact EH&S: When the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's policy), contact your facility's Environmental Health & Safety (EH&S) department.[4]

  • Schedule Pickup: The EH&S department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

  • Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration by specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts.[1][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation sds Obtain and Review Supplier's SDS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste solid_container Collect in Labeled, Sealed HDPE Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Solvent Waste Bottle liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store liquid_container->store full Container Full or Time Limit Reached? store->full full->store No ehs Contact Environmental Health & Safety (EH&S) for Pickup full->ehs Yes end End: Professional Disposal ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 6-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Guidelines for Researchers and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromofuro[3,2-b]pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous halogenated heterocyclic compounds and are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent chemical exposure. The table below summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are the minimum requirement.[1] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[4][5] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[2][3] For tasks with a higher risk of exposure, double gloving is advised.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[2][3] Clothing worn underneath should be made of natural fibers like cotton.[2][3]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[2][3] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][5][6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[7]

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Inspect all PPE for integrity before use.

  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Use spark-proof tools and equipment to prevent ignition.[9]

  • Keep containers tightly closed when not in use to minimize the release of vapors.[5]

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

  • Decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan: Step-by-Step Guide

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[5][6]

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless compatible.

  • Store in a designated, properly labeled hazardous waste container.

2. Container and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations.

3. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][5] Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4][8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.[6] Do not allow the chemical to enter drains.[6][9]

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean Fume Hood) inspect_ppe 2. Inspect PPE prep_area->inspect_ppe locate_safety 3. Locate Safety Equipment inspect_ppe->locate_safety handle_chem 4. Handle in Fume Hood locate_safety->handle_chem avoid_contact 5. Avoid Direct Contact handle_chem->avoid_contact emergency Emergency Procedures (Spill, Contact, Inhalation, Ingestion) handle_chem->emergency If Incident Occurs close_container 6. Keep Container Closed avoid_contact->close_container wash_hands 7. Wash Hands close_container->wash_hands decontaminate 8. Decontaminate Surfaces wash_hands->decontaminate dispose_ppe 9. Dispose of Contaminated PPE decontaminate->dispose_ppe segregate_waste 10. Segregate Hazardous Waste dispose_ppe->segregate_waste label_container 11. Use Labeled Container segregate_waste->label_container store_waste 12. Store Waste Safely label_container->store_waste final_disposal 13. EHS Disposal store_waste->final_disposal

Caption: Logical workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromofuro[3,2-b]pyridine
Reactant of Route 2
6-Bromofuro[3,2-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.